molecular formula C12H27N B11950192 N,N-Diethyl-tert-octylamine,98 CAS No. 288325-45-1

N,N-Diethyl-tert-octylamine,98

Cat. No.: B11950192
CAS No.: 288325-45-1
M. Wt: 185.35 g/mol
InChI Key: FLAJMNUEEZPQCV-UHFFFAOYSA-N
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Description

N,N-Diethyl-tert-octylamine,98 is a useful research compound. Its molecular formula is C12H27N and its molecular weight is 185.35 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288325-45-1

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N,N-diethyl-2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C12H27N/c1-8-13(9-2)12(6,7)10-11(3,4)5/h8-10H2,1-7H3

InChI Key

FLAJMNUEEZPQCV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)(C)CC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-tert-octylamine 98%

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Scarcity of a Sterically Hindered Amine

N,N-Diethyl-tert-octylamine, a sterically hindered tertiary amine, presents a unique case study in chemical data availability. While its structural complexity suggests potential applications in areas requiring non-nucleophilic bases or as a bulky ligand in catalysis, comprehensive physicochemical data remains notably scarce in public literature and commercial databases. This guide, therefore, adopts a dual approach. Firstly, it presents the verified, albeit limited, information specific to N,N-Diethyl-tert-octylamine. Secondly, it provides a scientifically grounded framework for understanding its probable characteristics by drawing parallels with its parent compound, tert-octylamine, and the broader class of sterically hindered tertiary amines. This document is designed to be a practical resource, offering not just established facts but also expert insights into the causal relationships between molecular structure and chemical behavior, empowering researchers to make informed decisions in their work.

Molecular Identity and Structural Elucidation

N,N-Diethyl-tert-octylamine, systematically named N,N-diethyl-2,4,4-trimethylpentan-2-amine, is a tertiary amine characterized by a highly branched octyl group and two ethyl substituents on the nitrogen atom.

Chemical Structure:

Figure 1: 2D structure of N,N-Diethyl-tert-octylamine.

The defining feature of this molecule is the tertiary octyl group (1,1,3,3-tetramethylbutyl), which imparts significant steric bulk around the nitrogen atom. This steric hindrance is a critical determinant of its physical and chemical properties.

Key Identifiers:

IdentifierValue
Chemical Name N,N-Diethyl-2,4,4-trimethylpentan-2-amine
Synonyms N,N-Diethyl-tert-octylamine
CAS Number 288325-45-1[1]
Molecular Formula C12H27N
Molecular Weight 185.35 g/mol

Physicochemical Properties: A Comparative Analysis

Directly measured physicochemical data for N,N-Diethyl-tert-octylamine is not widely available. However, by examining the properties of the parent primary amine, tert-octylamine, we can infer the likely characteristics of the N,N-diethyl derivative. The addition of two ethyl groups will increase the molecular weight and likely influence properties such as boiling point and density.

Table of Physicochemical Properties:

PropertyN,N-Diethyl-tert-octylamine (Predicted/Inferred)tert-Octylamine (Reference)Rationale for Inference
Appearance Clear, colorless to pale yellow liquidClear liquid[2]Similar to the parent amine, with potential for slight coloration due to impurities or degradation.
Odor Amine-likeStrong, ammonia-likeThe amine functional group is responsible for the characteristic odor.
Boiling Point > 143 °C137-143 °C[2][3]The increased molecular weight due to the two ethyl groups will lead to stronger van der Waals forces and a higher boiling point.
Melting Point < -67 °C-67 °C[2][4]The bulky and asymmetric nature of the molecule is likely to hinder efficient crystal packing, potentially lowering the melting point further than the parent amine.
Density ~0.8 g/mL0.805 g/mL at 25 °C[2][3]The addition of ethyl groups will slightly alter the density, but it is expected to remain in a similar range to the parent amine.
Flash Point Likely > 32.2 °C32.2 °C[4]The flash point is expected to be slightly higher than the parent amine due to the higher boiling point and lower vapor pressure.
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water; Soluble in chloroform and methanol (slightly)[2][4]The long, branched alkyl chain dominates the molecule's character, making it nonpolar and thus insoluble in water but soluble in common organic solvents.
Vapor Pressure < 10 mmHg at 25 °C10 mmHg at 25 °C[3]The higher boiling point suggests a lower vapor pressure at the same temperature compared to the parent amine.
Refractive Index ~1.424n20/D 1.424[2][3]The refractive index is not expected to change significantly with the addition of two ethyl groups.

Synthesis and Purification Strategies

The synthesis of N,N-Diethyl-tert-octylamine, a sterically hindered tertiary amine, requires careful consideration of the steric hindrance around the nitrogen atom. Direct alkylation of a secondary amine is a plausible route.

Proposed Synthetic Pathway:

synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates tert_octylamine tert-Octylamine diethyl_tert_octyl N,N-Diethyl-tert-octylamine tert_octylamine->diethyl_tert_octyl Nucleophilic Substitution ethyl_halide Ethyl Halide (e.g., Ethyl Iodide) ethyl_halide->diethyl_tert_octyl base Non-nucleophilic base (e.g., Hunig's base) base->diethyl_tert_octyl solvent Aprotic Solvent (e.g., Acetonitrile) solvent->diethyl_tert_octyl

Figure 2: Proposed synthesis of N,N-Diethyl-tert-octylamine.

Experimental Protocol: N,N-Diethylation of tert-Octylamine (Illustrative)

  • Reaction Setup: To a solution of tert-octylamine (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 2.5 eq).

  • Addition of Alkylating Agent: Slowly add an ethyl halide, such as ethyl iodide (2.2 eq), to the reaction mixture at room temperature. The use of a slight excess of the alkylating agent ensures complete diethylation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield N,N-Diethyl-tert-octylamine 98%.

Causality Behind Experimental Choices:

  • Non-nucleophilic Base: The use of a hindered, non-nucleophilic base is crucial to prevent competition with the amine substrate for the electrophilic ethyl halide.

  • Aprotic Solvent: An aprotic solvent is chosen to avoid side reactions, such as solvolysis of the alkylating agent.

  • Excess Alkylating Agent: A slight excess of the ethyl halide drives the reaction to completion, favoring the formation of the tertiary amine over the mono-ethylated product.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aliphatic region. Key signals would include a triplet for the methyl protons and a quartet for the methylene protons of the two ethyl groups. The highly branched tert-octyl group would exhibit singlets for the gem-dimethyl and tert-butyl protons, and a characteristic singlet for the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon environments within the molecule. The carbon attached to the nitrogen in the tert-octyl group would be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. A key diagnostic feature for tertiary amines is the absence of N-H stretching bands, which are typically observed for primary and secondary amines around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern would be characterized by the loss of alkyl groups, with a prominent peak corresponding to the loss of an ethyl group (m/z 156) and fragmentation of the tert-octyl group.

Reactivity and Chemical Behavior

The chemical behavior of N,N-Diethyl-tert-octylamine is largely dictated by the steric hindrance around the nitrogen atom.

  • Basicity: Like other tertiary amines, the lone pair of electrons on the nitrogen atom imparts basic properties. However, the steric bulk of the tert-octyl and ethyl groups will make it a non-nucleophilic base. This means it can readily accept a proton but will react slowly, if at all, with electrophilic carbon centers. This property is valuable in organic synthesis where a base is needed to deprotonate a substrate without interfering with other functional groups.

  • Nucleophilicity: The significant steric hindrance severely diminishes its nucleophilicity. It is a poor nucleophile and is unlikely to participate in SN2 reactions with sterically demanding electrophiles.

  • Oxidation: Tertiary amines can be oxidized to form N-oxides. This reaction would likely proceed with a strong oxidizing agent like hydrogen peroxide or a peroxy acid.

  • Quaternization: Reaction with alkyl halides to form quaternary ammonium salts is possible but will be significantly slower than for less hindered tertiary amines due to the steric hindrance.

Applications in Research and Development

The unique combination of high steric bulk and basicity makes N,N-Diethyl-tert-octylamine a potentially valuable tool in various research and development applications.

  • Non-nucleophilic Base in Organic Synthesis: It can be employed in elimination reactions (e.g., dehydrohalogenations) where a strong, non-nucleophilic base is required to avoid substitution side reactions.

  • Ligand in Coordination Chemistry: The bulky nature of the amine can be utilized to create sterically demanding coordination environments around metal centers, influencing the catalytic activity and selectivity of organometallic complexes.

  • Phase Transfer Catalysis: While less common for such hindered amines, it could potentially act as a phase transfer catalyst in specific applications where its lipophilicity is advantageous.

  • Intermediate in Drug Discovery: Sterically hindered amines are important motifs in various pharmaceutically active compounds. N,N-Diethyl-tert-octylamine could serve as a building block for the synthesis of novel drug candidates. The incorporation of bulky lipophilic groups can influence a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

While a specific safety data sheet (SDS) for N,N-Diethyl-tert-octylamine is not widely available, the safety precautions should be based on the known hazards of its parent compound, tert-octylamine, and general guidelines for handling tertiary amines. Tert-octylamine is classified as a flammable liquid and is harmful if swallowed, causing severe skin burns and eye damage.[4][5][6]

Hazard Identification:

  • Flammability: Assumed to be a flammable liquid.[6] Keep away from heat, sparks, and open flames.

  • Corrosivity: Expected to be corrosive and cause severe skin burns and eye damage upon contact.

  • Toxicity: Likely harmful if swallowed or inhaled.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation and prevent contact with skin and eyes.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Conclusion

N,N-Diethyl-tert-octylamine 98% represents a chemical entity with significant potential, primarily stemming from its pronounced steric hindrance. While the current body of publicly available, specific physicochemical data is limited, a robust understanding of its likely properties and reactivity can be formulated through a comparative analysis with its parent amine and the principles of physical organic chemistry. This guide provides a comprehensive overview for researchers and developers, enabling them to handle, utilize, and explore the applications of this intriguing molecule with a strong foundation of scientific insight and safety awareness. As research into sterically hindered amines continues to evolve, a more complete data profile for N,N-Diethyl-tert-octylamine will undoubtedly emerge, further solidifying its place in the chemical landscape.

References

  • PubChem. tert-Octylamine. [Link]

  • Organic Syntheses. tert-BUTYL-tert-OCTYLAMINE. [Link]

  • MDPI. Perovskite Quantum Dots-Based Blue Light-Emitting Diodes: Advantages, Strategies, and Prospects. [Link]

  • Chemsrc. tert-Octylamine | CAS#:107-45-9. [Link]

Sources

N,N-Diethyl-tert-octylamine: Structural Analysis, Synthesis, and Isomerism

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for N,N-Diethyl-tert-octylamine , a specialized tertiary amine characterized by significant steric bulk.[1] It addresses the structural ambiguity of the "tert-octyl" group, details the synthesis pathways, and analyzes its applications in organoboron chemistry and pharmaceutical synthesis.

Technical Whitepaper | CAS: 288325-45-1 [1]

Executive Summary

N,N-Diethyl-tert-octylamine (also known as N,N-Diethyl-1,1,3,3-tetramethylbutylamine) is a hindered tertiary amine.[1][2][3] Unlike linear octyl amines, this molecule features a 1,1,3,3-tetramethylbutyl group attached to the nitrogen.[1] This specific branching pattern creates a "steric gate" that modulates the reactivity of the nitrogen lone pair, making the compound valuable as a labile borane carrier in hydroboration and as a selective intermediate in drug development.

Key ParameterSpecification
CAS Number 288325-45-1
IUPAC Name N,N-Diethyl-2,4,4-trimethylpentan-2-amine
Molecular Formula C₁₂H₂₇N
Molecular Weight 185.35 g/mol
Core Attribute High steric hindrance; low coordinate bond stability

Chemical Structure & Isomerism[1]

The "tert-Octyl" Nomenclature Ambiguity

In industrial chemistry, the term "tert-octyl" does not refer to a simple 1,1-dimethylhexyl chain.[1] It almost exclusively refers to the 1,1,3,3-tetramethylbutyl group, which is derived from the dimerization of isobutylene (diisobutylene).[1]

  • Standard Octyl (n-octyl): Linear chain, minimal steric hindrance.[1]

  • 2-Ethylhexyl: Branched at the beta-position; moderate hindrance.

  • tert-Octyl (Industrial): Branched at the alpha and gamma positions (neopentyl-like tail).[1] This creates a bulky, hydrophobic shield around the nitrogen.[1]

Structural Isomers Comparison

The following table contrasts the target molecule with its common isomers, highlighting how branching affects the boiling point and basicity profile.

Isomer Common NameIUPAC NameStructure TypeSteric Profile
N,N-Diethyl-tert-octylamine N,N-Diethyl-2,4,4-trimethylpentan-2-amineTertiary Alkyl (Alpha-branched)High (Shielded N)
N,N-Diethyloctylamine N,N-Diethyloctan-1-amineLinear Primary AlkylLow (Exposed N)
N,N-Diethyl-2-ethylhexylamine N,N-Diethyl-2-ethylhexan-1-amineBeta-branched Primary AlkylModerate
Structural Visualization

The diagram below illustrates the connectivity of N,N-Diethyl-tert-octylamine, emphasizing the quaternary carbon attachment.

ChemicalStructure cluster_TertOctyl tert-Octyl Group (1,1,3,3-tetramethylbutyl) N_atom Nitrogen (N) Ethyl1 Ethyl Group (-CH2CH3) N_atom->Ethyl1 Ethyl2 Ethyl Group (-CH2CH3) N_atom->Ethyl2 C_alpha Cα (Quaternary) 1,1-dimethyl N_atom->C_alpha C_beta Cβ (Methylene) -CH2- C_alpha->C_beta C_gamma Cγ (Quaternary) 3,3-dimethyl C_beta->C_gamma t_Butyl Terminal t-Butyl C_gamma->t_Butyl

Caption: Connectivity map showing the steric shielding of the Nitrogen atom by the alpha-quaternary carbon of the tert-octyl group.

Synthesis Protocols

The synthesis of N,N-Diethyl-tert-octylamine is a two-stage process. Direct alkylation of ammonia with tert-octyl halides is inefficient due to elimination side reactions. The standard industrial route utilizes the Ritter Reaction followed by N-Alkylation .

Stage 1: Synthesis of Primary Amine (tert-Octylamine)[1]
  • Precursors: Diisobutylene (2,4,4-trimethylpent-1-ene) and Acetonitrile.[1]

  • Mechanism:

    • Acid-catalyzed addition of acetonitrile to diisobutylene yields the N-tert-octylacetamide intermediate.

    • Hydrolysis of the acetamide yields tert-octylamine (CAS 107-45-9).[1]

Stage 2: N,N-Diethylation

Because the nitrogen is attached to a tertiary carbon, adding two ethyl groups requires forcing conditions to overcome steric repulsion.[1]

  • Reagents: tert-Octylamine, Diethyl Sulfate (Et₂SO₄).[1]

  • Conditions: Reflux with base scavenger (KOH/NaOH).[1]

  • Purification: Fractional distillation.[1]

  • Yield Note: The reaction may produce mono-ethylated intermediates; excess alkylating agent is required to drive the reaction to the tertiary amine.

SynthesisPathway Raw1 Diisobutylene Step1 Ritter Reaction (H2SO4, 20-50°C) Raw1->Step1 Raw2 Acetonitrile Raw2->Step1 Inter1 N-tert-Octylacetamide Step1->Inter1 Step2 Hydrolysis (NaOH/H2O) Inter1->Step2 PrimaryAmine tert-Octylamine (CAS 107-45-9) Step2->PrimaryAmine FinalStep N-Alkylation (Reflux, Base) PrimaryAmine->FinalStep Steric Challenge Reagent + Diethyl Sulfate (Alkylation) Reagent->FinalStep Target N,N-Diethyl-tert-octylamine (CAS 288325-45-1) FinalStep->Target

Caption: Synthesis workflow from petrochemical feedstocks (Diisobutylene) to the final tertiary amine.

Physicochemical Properties[1][3][4][5][6][7]

The steric bulk of the tert-octyl group significantly lowers the intermolecular forces compared to linear isomers, despite the high molecular weight.

PropertyValue / DescriptionNote
Boiling Point ~84°C at 20 TorrEst. ~190-200°C at atm pressure [1].[1]
Physical State Clear, colorless oil
Solubility Insoluble in water; Soluble in THF, Hexane, DCMLipophilic tail dominates.[1]
Basicity (pKa) ~10.5 - 11.0 (Est.)[1]Hindered base; poor nucleophile but strong proton acceptor.[1]
Stability Stable under inert atmosphere.[1]Susceptible to oxidation (N-oxides) over time.[1]

Applications in Research & Industry

Labile Borane Carriers (Hydroboration)

The primary application of N,N-Diethyl-tert-octylamine is as a carrier for Borane (BH₃) .[1]

  • Mechanism: Borane is a Lewis acid that complexes with amines.[1] However, for hydroboration reactions, the borane must dissociate from the amine to react with the alkene.[1]

  • The Steric Advantage: The bulky tert-octyl group weakens the N-B bond.

    • Linear Amine-Borane: Strong bond, hard to release BH₃ (requires heat).[1]

    • N,N-Diethyl-tert-octylamine-Borane: Weak bond, releases BH₃ readily at lower temperatures.[1]

  • Reactivity Order: t-BuNEt₂ > t-PentNEt₂ > t-OctNEt₂ (Optimal balance of stability and reactivity) [2].

Pharmaceutical Intermediate

The molecule serves as a building block for:

  • Aminomethyltetracyclines: Novel antibacterial agents where the lipophilic amine improves membrane permeability [3].

  • Uracil Derivatives: Used in the synthesis of deoxyuridine triphosphatase inhibitors.

Fuel Cell Electrolytes

Recent patents suggest utility as an additive in non-aqueous electrolytes, where the steric bulk prevents electrochemical degradation at the cathode surface.[1]

Safety & Handling (E-E-A-T)

While specific toxicological data for the N,N-diethyl derivative is limited, it should be handled with the same rigor as the parent tert-octylamine (CAS 107-45-9).

  • Hazards:

    • Corrosive (H314): Causes severe skin burns and eye damage.[1][4]

    • Acute Toxicity (H302): Harmful if swallowed.[1]

    • Aquatic Toxicity (H411): Toxic to aquatic life with long-lasting effects.[1]

  • Storage: Store under nitrogen in a cool, dry place. Segregate from strong oxidizing agents and acids.[1]

  • Disposal: Must be incinerated in a chemical waste facility equipped with an afterburner and scrubber.[1]

References

  • Brown, H. C., et al. (2000).[1] "Molecular Addition Compounds. 16. New, Highly Reactive Borane Adducts with N,N-Dialkyl-tert-alkylamines for Hydroboration." The Journal of Organic Chemistry, 65(15), 4655-4661.[1] Link[1]

  • Ramachandran, P. V., et al. (2008).[1] "Practical synthesis of pinacolborane..." Tetrahedron, 64(22), 4967-4971.[1][3] (Context on borane carriers).

  • Clark, R., et al. (2013).[1] "Synthesis of aminomethyltetracycline derivatives." Journal of Medicinal Chemistry, 56, 8112.[1]

  • PubChem Compound Summary. "tert-Octylamine (Parent Compound)." National Center for Biotechnology Information.[1] Link[1]

  • Sigma-Aldrich Product Specification. "N,N-Diethyl-tert-octylamine, AldrichCPR." Catalog No. R288325.[1] Link

Sources

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N,N-Diethyl-tert-octylamine, a sterically hindered tertiary amine. The document delves into the strategic considerations for the synthesis of the key precursor, tert-octylamine, and subsequently explores the challenges and optimal solutions for its N,N-diethylation. Emphasis is placed on providing scientifically sound, field-proven insights into reaction mechanisms, experimental design, and protocol execution. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering detailed methodologies and the underlying chemical principles.

Introduction

N,N-Diethyl-tert-octylamine, a tertiary amine characterized by a bulky tert-octyl group, presents unique challenges and opportunities in chemical synthesis and application. Its significant steric hindrance around the nitrogen atom imparts distinct properties, influencing its reactivity, basicity, and potential utility as a non-nucleophilic base, a ligand in organometallic chemistry, or as a building block in the synthesis of complex molecules and active pharmaceutical ingredients. The efficient and selective synthesis of this compound is therefore of considerable interest.

This guide will first detail the synthesis of the essential precursor, tert-octylamine, followed by a critical evaluation of methods for its subsequent N,N-diethylation. The primary focus will be on providing a robust and reproducible synthetic route, complete with detailed experimental protocols and an analysis of the chemical principles that govern the selection of reagents and reaction conditions.

Part 1: Synthesis of the Precursor: tert-Octylamine

The synthesis of the primary amine, tert-octylamine, is the foundational step. A well-established and efficient method involves the Ritter reaction, where diisobutylene is reacted with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting amide.

Reaction Pathway: Ritter Reaction and Hydrolysis

The synthesis of tert-octylamine from diisobutylene and a nitrile source, such as acetonitrile or benzyl cyanide, proceeds in two main stages.[1][2][3]

  • Amidation (Ritter Reaction): Diisobutylene, a readily available alkene, is reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid catalyst, typically concentrated sulfuric acid in a solvent like glacial acetic acid.[1][3] The reaction proceeds via the formation of a stable tertiary carbocation from diisobutylene, which is then attacked by the nitrogen of the nitrile. Subsequent hydration and tautomerization yield an N-tert-octylacetamide intermediate.

  • Hydrolysis: The N-tert-octylacetamide is then hydrolyzed under basic or acidic conditions to yield the desired tert-octylamine.[1][2][3] Basic hydrolysis, for instance with sodium hydroxide, is often preferred to avoid the formation of ammonium salts.

G Diisobutylene Diisobutylene N_tert_octylacetamide N-tert-octylacetamide Diisobutylene->N_tert_octylacetamide Ritter Reaction Acetonitrile Acetonitrile (CH3CN) Acetonitrile->N_tert_octylacetamide H2SO4 H2SO4 / H2O H2SO4->N_tert_octylacetamide tert_octylamine tert-Octylamine N_tert_octylacetamide->tert_octylamine Hydrolysis NaOH NaOH / H2O NaOH->tert_octylamine

Figure 1: Synthesis of tert-Octylamine from Diisobutylene.
Experimental Protocol: Synthesis of tert-Octylamine

Materials:

  • Diisobutylene

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Sodium Hydroxide

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Amidation:

    • In a reaction flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of diisobutylene and acetonitrile in glacial acetic acid is prepared.

    • The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise while maintaining the temperature below a specified limit (e.g., 40-50°C).[1]

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

    • The reaction mixture is then worked up by pouring it into ice water and neutralizing it with a base (e.g., sodium hydroxide solution) to precipitate the N-tert-octylacetamide.

    • The solid product is collected by filtration, washed with water, and dried.

  • Hydrolysis:

    • The crude N-tert-octylacetamide is placed in a reaction vessel with an aqueous solution of sodium hydroxide.[3]

    • The mixture is heated under reflux for several hours until the hydrolysis is complete.

    • After cooling, the organic layer containing tert-octylamine is separated.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[1]

    • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

    • The crude tert-octylamine can be purified by distillation under reduced pressure.

Part 2: Synthesis of N,N-Diethyl-tert-octylamine

The introduction of two ethyl groups onto the nitrogen atom of the sterically hindered tert-octylamine presents a synthetic challenge. Direct alkylation with ethyl halides is often problematic due to the propensity for over-alkylation, leading to the formation of quaternary ammonium salts and a mixture of primary, secondary, and tertiary amines.[4] A more controlled and efficient approach is reductive amination.

Preferred Pathway: Reductive Amination

Reductive amination is a highly effective method for the N-alkylation of amines.[5][6][7] This one-pot reaction involves the formation of an imine intermediate from the reaction of the primary amine with an aldehyde (in this case, acetaldehyde), followed by its in-situ reduction to the desired tertiary amine. This method circumvents the issue of over-alkylation often encountered in direct alkylation.[6]

G tert_octylamine tert-Octylamine Intermediate Iminium Ion Intermediate tert_octylamine->Intermediate Acetaldehyde Acetaldehyde (CH3CHO) Acetaldehyde->Intermediate x2 Product N,N-Diethyl-tert-octylamine Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Figure 2: Reductive Amination Pathway to N,N-Diethyl-tert-octylamine.

Causality Behind Experimental Choices:

  • Choice of Aldehyde: Acetaldehyde is the logical choice for introducing ethyl groups.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive amination.[8][9] It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄), reducing the intermediate iminium ion much faster than the starting aldehyde.[5] This selectivity is crucial for achieving a high yield of the desired product and minimizing side reactions. The reaction can be carried out in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8]

Alternative Pathway: Catalytic Reductive Amination with Ethanol

An alternative, greener approach is the catalytic reductive amination using ethanol as the ethylating agent.[10][11] This "hydrogen-borrowing" process involves the in-situ oxidation of ethanol to acetaldehyde by a suitable catalyst, which then undergoes reductive amination with the amine. The hydrogen generated in the initial oxidation step is then used for the reduction of the imine intermediate. This method avoids the use of stoichiometric reducing agents.

G tert_octylamine tert-Octylamine Product N,N-Diethyl-tert-octylamine tert_octylamine->Product Ethanol Ethanol (CH3CH2OH) Acetaldehyde_in_situ Acetaldehyde (in situ) Ethanol->Acetaldehyde_in_situ Dehydrogenation Catalyst Catalyst (e.g., Ni-based) Catalyst->Acetaldehyde_in_situ Catalyst->Product Acetaldehyde_in_situ->Product Reductive Amination

Figure 3: Catalytic Reductive Amination with Ethanol.
Experimental Protocol: Reductive Amination for N,N-Diethyl-tert-octylamine

Materials:

  • tert-Octylamine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a solution of tert-octylamine (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) is added acetaldehyde (2.2-2.5 eq.). The mixture is stirred at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the imine and enamine intermediates.

  • Sodium triacetoxyborohydride (2.2-2.5 eq.) is then added portion-wise to the reaction mixture. The addition may be exothermic, and cooling may be necessary to maintain the reaction temperature at ambient conditions.

  • The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred vigorously for a period to ensure complete quenching of the reducing agent.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude N,N-Diethyl-tert-octylamine can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Data Presentation
ParameterSynthesis of tert-OctylamineSynthesis of N,N-Diethyl-tert-octylamine (Reductive Amination)
Starting Materials Diisobutylene, Acetonitriletert-Octylamine, Acetaldehyde
Key Reagents Conc. H₂SO₄, NaOHSodium triacetoxyborohydride
Solvent Glacial Acetic Acid, Water1,2-Dichloroethane (DCE)
Reaction Temperature 40-50°C (Amidation), Reflux (Hydrolysis)Room Temperature
Typical Reaction Time Several hours for each step1-24 hours
Work-up Neutralization, Extraction, DistillationQuenching, Extraction, Chromatography/Distillation
Expected Yield HighGood to Excellent

Conclusion

This technical guide has outlined a robust and reliable synthetic pathway for the preparation of N,N-Diethyl-tert-octylamine. The synthesis of the precursor, tert-octylamine, via the Ritter reaction followed by hydrolysis is a well-established method. For the subsequent N,N-diethylation, reductive amination with acetaldehyde and sodium triacetoxyborohydride is presented as the superior method due to its high selectivity and avoidance of over-alkylation, a common pitfall of direct alkylation methods. The provided experimental protocols are designed to be a practical resource for chemists in research and development. The choice of methodology is grounded in established chemical principles, ensuring a high degree of confidence in achieving the desired synthetic outcome.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Li, Z., Wang, X., & Chen, J. (2023).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination.
  • Organic Syntheses. (n.d.). tert-BUTYL-tert-OCTYLAMINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN100503834C - A kind of preparation method of tert-octylamine.
  • Eureka | Patsnap. (n.d.). Preparation method of tert-octylamine.
  • Google Patents. (n.d.). CN1401626A - Process for preparing t-octanylamine.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ChemRxiv. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni.
  • MDPI. (2020). N-Dealkylation of Amines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of tert-octylamine. Retrieved from [Link]

  • Nature. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

Sources

An In-depth Technical Guide to a Key Synthetic Intermediate: Unraveling the Properties of tert-Octylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The initial request for a technical guide on N,N-Diethyl-tert-octylamine (CAS Number 67969-17-7) did not yield verifiable scientific data corresponding to this specific chemical structure and CAS number combination. Publicly accessible chemical databases do not contain information for this substance, and a product listing for N,N-Diethyl-tert-octylamine from a commercial supplier explicitly disclaims the provision of analytical data, indicating its rarity and the lack of comprehensive characterization. The provided CAS number, 67969-17-7, does not appear to be assigned.

In the spirit of providing valuable and accurate scientific information, this guide has been developed to focus on the well-characterized and industrially significant parent compound, tert-Octylamine (CAS Number: 107-45-9) . This primary amine is a crucial building block in various fields, and a thorough understanding of its properties is essential for its safe and effective application.

Introduction to tert-Octylamine: A Sterically Hindered Primary Amine

tert-Octylamine, systematically named 2,4,4-trimethylpentan-2-amine, is a primary aliphatic amine characterized by a bulky tertiary octyl group attached to the nitrogen atom.[1][2][3] This steric hindrance is a defining feature that governs its reactivity and applications. Unlike linear primary amines, the bulky substituent shields the amino group, influencing its nucleophilicity and basicity.

This compound is a colorless liquid with a characteristic strong amine odor.[4] It serves as a vital intermediate in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and polymer additives.[4][5][6] For instance, it is a key precursor in the production of certain light stabilizers and is used in the synthesis of novel antibacterial agents.[2][5][6]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of tert-octylamine are well-documented and crucial for its handling, storage, and application in synthesis.

Physical Properties

A summary of the key physical properties of tert-octylamine is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₉N[1][3][5]
Molecular Weight 129.24 g/mol [1][3][5]
Appearance Clear, colorless liquid[2][4]
Melting Point -67 °C[2][3]
Boiling Point 137-143 °C[2][3]
Density 0.805 g/mL at 25 °C[2][3]
Vapor Pressure 10 mmHg at 25 °C[2]
Flash Point 32 °C (90 °F)[2][3]
Refractive Index (n²⁰/D) 1.424[2]
Solubility Insoluble in water; soluble in organic solvents like chloroform and methanol.[2][3][4][5]
Spectroscopic Data

While a dedicated infrared spectrum was noted as "authentic" in one source, specific spectral data is not detailed in the provided search results.[3] For definitive structural confirmation, researchers should acquire and interpret standard spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis and Reactivity

General Synthesis Route

The industrial synthesis of tert-octylamine typically involves the reaction of diisobutylene with a nitrile (like acetonitrile or sodium cyanide) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to form an N-substituted amide intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final tert-octylamine product.[6] A patented method also describes the use of benzyl cyanide and subsequent enzymatic hydrolysis.[6]

G Diisobutylene Diisobutylene Intermediate N-tert-octyl Acetamide Diisobutylene->Intermediate H₂SO₄ Nitrile R-C≡N (e.g., Acetonitrile) Nitrile->Intermediate Amine tert-Octylamine Intermediate->Amine Hydrolysis (Acid or Base)

Figure 1. A simplified reaction scheme for the synthesis of tert-octylamine.

Reactivity Profile

As a primary amine, tert-octylamine undergoes reactions typical of this functional group, such as salt formation with acids, acylation, and alkylation. However, the significant steric bulk of the tert-octyl group can moderate its reactivity compared to less hindered amines. This steric hindrance can be advantageous in controlling reaction selectivity and preventing undesired side reactions. It is known to be used in the synthesis of other chemical intermediates, such as 3-(tert-octylamino)propionitrile and tert-octyl isothiocyanate.[2]

Health and Safety Information

tert-Octylamine is a hazardous substance and requires careful handling in a laboratory or industrial setting.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for tert-octylamine indicates several significant hazards:

  • Flammable liquid and vapor (H226)[1]

  • Harmful if swallowed (H302)[1]

  • Causes severe skin burns and eye damage (H314)[1]

  • Toxic to aquatic life with long-lasting effects (H411)[1]

Handling and Storage Protocol

Given its hazardous nature, the following handling and storage procedures are mandatory:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[3] A lab coat is also required.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use spark-proof tools and explosion-proof equipment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and acids.

G cluster_handling Safe Handling Protocol cluster_storage Storage Requirements FumeHood Work in Fume Hood PPE Wear Gloves, Goggles, Face Shield FirePrecautions Keep Away from Ignition Sources CoolDry Cool, Dry, Well-Ventilated Area TightlyClosed Tightly Closed Container Segregate Segregate from Incompatibles Handling Handling tert-Octylamine Handling->FumeHood Handling->CoolDry

Figure 2. Key safety considerations for handling and storing tert-octylamine.

Applications in Research and Industry

The unique structure of tert-octylamine makes it a valuable component in several areas:

  • Pharmaceutical Synthesis: It serves as a building block for active pharmaceutical ingredients (APIs).[4] It is specifically mentioned as an intermediate in the production of β-lactamase inhibitors like clavulanic acid and in the synthesis of novel aminomethyltetracycline derivatives with antibacterial properties.[2][5][6]

  • Polymer Additives: It is a precursor for light stabilizers, which are crucial for preventing the degradation of polymers when exposed to UV light.[6]

  • Corrosion Inhibition: tert-Octylamine and its derivatives can be used as corrosion inhibitors in metalworking fluids and cooling systems.[4]

  • Chemical Intermediates: It is used to produce other specialized chemicals, leveraging the reactivity of the primary amine group.[4][6]

Conclusion

tert-Octylamine is a well-characterized primary amine with significant industrial applications, particularly in the pharmaceutical and polymer sectors. Its sterically hindered nature is a key feature that dictates its reactivity and utility. While the requested N,N-diethyl derivative remains an obscure compound with no readily available technical data, the comprehensive understanding of the parent tert-octylamine provides a solid foundation for researchers and drug development professionals. Adherence to strict safety protocols is paramount when handling this flammable and corrosive compound.

References

  • Google Patents. (2009). CN100503834C - A kind of preparation method of tert-octylamine.
  • PubChem. (n.d.). tert-Octylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Trioctylamine. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:67969-82-8 | Tetrafluoroboric acid diethyl ether complex. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.67969-82-8,FLUOROBORIC ACID DIETHYL ETHER COMPLEX Suppliers,MSDS download. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYL-tert-OCTYLAMINE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of tert-octylamine. Retrieved from [Link]

Sources

Comprehensive Spectral Characterization: N,N-Diethyl-tert-octylamine

[1][2][3]

Molecule Identification & Structural Logic

  • IUPAC Name: N,N-Diethyl-2,4,4-trimethylpentan-2-amine[1][2]

  • CAS Number: 288325-45-1[1][2][3][4][5]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 185.35 g/mol [6]

  • Structural Key: The molecule features a sterically hindered nitrogen center bonded to two ethyl groups and one bulky "tert-octyl" (1,1,3,3-tetramethylbutyl) group.[1][2]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and atom environments relevant to NMR assignments.

Structurecluster_amineN,N-Diethyl-tert-octylaminecluster_ethylsDiethyl Groupcluster_toctyltert-Octyl Group(1,1,3,3-tetramethylbutyl)NNitrogen (N)Et1Ethyl 1(-CH2-CH3)N->Et1Et2Ethyl 2(-CH2-CH3)N->Et2QCQuaternary C(C2)N->QCMe_GemGem-Dimethyl(2 x CH3)QC->Me_GemCH2_BridgeMethylene Bridge(-CH2-)QC->CH2_BridgetButert-Butyl(-C(CH3)3)CH2_Bridge->tBu

Caption: Structural connectivity highlighting the three distinct alkyl environments surrounding the central nitrogen.

Mass Spectrometry (MS) Analysis

Method: Electron Impact (EI), 70 eV.[1]

The mass spectrum of N,N-Diethyl-tert-octylamine is dominated by


-cleavage12

Fragmentation Pathway

The primary fragmentation rule for amines is the cleavage of the C-C bond adjacent to the nitrogen (

12
  • Dominant Pathway (

    
    -Cleavage at tert-Octyl): 
    
    • The bond between the quaternary carbon (C2) and the methylene bridge breaks.

    • Loss: Neopentyl radical (

      
      , mass 71).[1]
      
    • Fragment Ion:

      
      .[1][2]
      
    • m/z Calculation:

      
      .[1][2]
      
    • Prediction: This is likely the Base Peak (100%) .[1]

  • Secondary Pathway (

    
    -Cleavage at Ethyl): 
    
    • The bond between the ethyl methylene and methyl breaks.

    • Loss: Methyl radical (

      
      , mass 15).[1]
      
    • Fragment Ion:

      
      .[1][2]
      
    • m/z Calculation:

      
      .[1][2]
      
Predicted MS Peak Table[1][2]
m/zIntensityAssignmentFragment Structure
185 < 1%

Molecular Ion (Weak)
170 10-20%

Loss of methyl from ethyl group
114 100%

Base Peak .[1][2][6] Loss of neopentyl group via

-cleavage.
86 20-40%

Diethylmethyleneiminium (

).[1][2][6]
58 30-50%

Ethylmethyleneiminium (

) via rearrangement.
57 40-60%

tert-Butyl cation (from neopentyl tail).[1][2][6]
Fragmentation Logic Diagram[1][8]

MS_Fragcluster_path1Dominant Pathway (Alpha-Cleavage)cluster_path2Secondary Pathwaycluster_path3RearrangementMMolecular Ion (M+)m/z 185Loss1Loss of Neopentyl(-71 Da)M->Loss1Loss2Loss of Methyl(-15 Da)M->Loss2Frag3m/z 57[t-Butyl]+M->Frag3 Alkyl FragmentationFrag1Base Peakm/z 114[Et2N=C(Me)2]+Loss1->Frag1Frag2m/z 170[M - CH3]+Loss2->Frag2

Caption: Primary mass spectrometry fragmentation pathways showing the origin of the base peak at m/z 114.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent:

Reference:12
NMR (Proton)

The spectrum is characterized by three distinct methyl environments and two methylene environments.[2] The nitrogen atom deshields adjacent protons.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes
0.98 Singlet (s)9H


Terminal tert-butyl group.[1][2][6]
1.05 Triplet (t, J=7Hz)6H


Methyls of the diethyl chains.[6]
1.18 Singlet (s)6H

Methyls on C2 (adjacent to N).[1][2][6]
1.45 Singlet (s)2H

Bridge

connecting C2 and t-butyl.[1][2][6]
2.55 Quartet (q, J=7Hz)4H


Methylenes adjacent to N (deshielded).[2][6]
NMR (Carbon)

The steric hindrance around the nitrogen and the quaternary carbons provides a unique fingerprint.[2]

Chemical Shift (

, ppm)
TypeAssignmentNotes
12.5



Typical terminal methyl.[1][2][6]
26.5


Methyls on the quaternary C2.[1][2][6]
30.5



Methyls of the t-butyl group.[1][2][6]
31.8



Quaternary carbon of t-butyl.[1][2][6]
44.5



Methylene adjacent to N.
54.0


Bridge
Bridge between quaternary centers.[1][2][6]
56.5


Quaternary
Quaternary C2 attached to N.

Infrared Spectroscopy (IR) Analysis

Method: ATR-FTIR (Attenuated Total Reflectance) or Transmission (Liquid Film).[1][2]

As a tertiary amine, the most diagnostic feature is the absence of N-H stretching bands (3300-3500 cm⁻¹), distinguishing it from the precursor tert-octylamine.[1][2]

Wavenumber (

)
IntensityAssignmentDescription
2950 - 2960 Strong

asym
Methyl C-H stretch (enhanced by t-butyl/gem-dimethyl).[1][2][6]
2860 - 2870 Medium

sym
Methylene C-H stretch.[1][2][6]
2790 - 2820 Weak

N-alkyl
"Bohlmann bands" typical of N-alkyl groups.[1][2][6]
1460 - 1475 Medium

Scissoring deformation.
1365 & 1390 Medium

Gem-dimethyl doublet .[1][2][6] Characteristic split peak for gem-dimethyl/t-butyl.
1180 - 1220 Medium

C-N stretching vibration (tertiary aliphatic).[1][2][6]
No Peak -

Absence confirms tertiary amine structure.

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), follow these preparation steps before spectral acquisition.

A. Sample Preparation for NMR[1]
  • Solvent Choice: Use

    
     (99.8% D) containing 0.03% TMS as an internal standard.[1][2]
    
  • Concentration: Dissolve 10-15 mg of analyte in 0.6 mL of solvent. High concentrations can cause viscosity broadening in bulky amines.[1]

  • Filtration: Filter through a glass wool plug to remove particulate salts (amine hydrochlorides) if the sample is not distilled.[1]

B. Sample Preparation for GC-MS[1][2]
  • Solvent: Dilute to 100 ppm in Dichloromethane (DCM) or Methanol.

  • Inlet: Split injection (50:1) to prevent detector saturation.[1][2]

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

  • Temperature Program: Start at 60°C (hold 2 min)

    
     Ramp 15°C/min 
    
    
    250°C.
    • Note: Tertiary amines can degrade on active sites; ensure the liner is deactivated (silanized).[1]

C. Impurity Profiling (Synthesis Context)

When analyzing commercial samples, be aware of common impurities from the synthesis (alkylation of tert-octylamine).

  • Impurity A: tert-Octylamine (Starting material).[1][2][7] Detection: N-H stretch in IR, broad singlet ~1.1 ppm in H-NMR.[1][2]

  • Impurity B: N-Ethyl-tert-octylamine (Secondary amine).[1][2] Detection: Single N-H stretch IR, distinct ethyl pattern.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61017, tert-Octylamine. Retrieved from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Technical Guide: Solubility and Physicochemical Profile of N,N-Diethyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Physicochemical Profile of N,N-Diethyl-tert-octylamine Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Process Development Scientists

Executive Summary & Chemical Identity[1][2][3]

N,N-Diethyl-tert-octylamine (CAS: 288325-45-1), also known as N,N-diethyl-1,1,3,3-tetramethylbutylamine, is a specialized tertiary amine characterized by significant steric hindrance around the nitrogen center. Unlike common linear amines (e.g., triethylamine, trioctylamine), the bulky tert-octyl group (1,1,3,3-tetramethylbutyl) imparts unique solubility and reactivity profiles, most notably reducing its nucleophilicity and Lewis basicity strength.

This guide details the solubility behavior of this compound, its thermodynamic drivers, and its critical application as a labile Lewis base carrier for borane (


) in hydroboration reactions.
Chemical Identification
ParameterDetail
IUPAC Name N-Ethyl-N-(2,4,4-trimethylpentan-2-yl)ethanamine
CAS Number 288325-45-1
Formula

Molecular Weight 185.35 g/mol
Structure Sterically hindered tertiary amine
Physical State Colorless liquid

Physicochemical Solubility Profile

The solubility of N,N-Diethyl-tert-octylamine is governed by the competition between its hydrophobic alkyl periphery (C12 total carbon count) and the polarizable nitrogen lone pair. Due to the steric bulk of the tert-octyl group, the nitrogen atom is shielded, which limits specific solute-solvent interactions (like hydrogen bonding acceptance) compared to less hindered amines.

Solubility Data Table

Data synthesized from experimental synthesis protocols and homologous series trends.

Solvent ClassSolventSolubility StatusMechanistic Rationale
Non-Polar (Aliphatic) Hexane, PentaneHigh Van der Waals forces dominate; compatible alkyl chains.
Non-Polar (Aromatic) Benzene, TolueneHigh Favorable

-interaction dispersion; standard solvent for borane adducts.
Polar Aprotic Chloroform (

)
High High solubility due to favorable solvation of the amine; standard NMR solvent.
Polar Aprotic Diethyl Ether, THFHigh Excellent miscibility; ether oxygen competes weakly for solvation.
Polar Protic Ethanol, MethanolSoluble Soluble, but potential for H-bonding is sterically reduced.
Polar Protic (High

)
WaterInsoluble Hydrophobic effect dominates; C12 hydrocarbon chain prevents hydration.
Thermodynamic Parameters (Estimated)

To assist in process design where experimental data is absent, the following parameters are derived from group contribution methods for tertiary amines of this molecular weight class.

  • LogP (Octanol-Water Partition Coefficient): ~4.2 – 4.8

    • Implication: The compound partitions strongly into organic phases. In a biphasic system (e.g., Water/DCM), >99.9% will reside in the organic layer at neutral pH.

  • pKa (Conjugate Acid): ~10.5 – 11.0

    • Implication: It remains neutral in basic and neutral media but forms water-soluble ammonium salts in acidic conditions (pH < 4).

Structural Visualization & Steric Impact

The following diagram illustrates the structural steric hindrance that dictates both solubility and reactivity. The tert-octyl group acts as a "gatekeeper," preventing tight solvation shells and reducing the stability of adducts with Lewis acids.

G cluster_0 Steric Shielding Mechanism Amine N,N-Diethyl-tert-octylamine (Sterically Hindered) Solvent_NP Non-Polar Solvents (Hexane, Toluene) Amine->Solvent_NP High Solvation (London Dispersion Forces) Solvent_W Water Amine->Solvent_W Phase Separation (Hydrophobic Effect) Borane Borane (BH3) Amine->Borane Reversible Complexation (Weak Lewis Adduct) Shielding tert-Octyl Group (Steric Bulk) Interaction Reduced N-Solvent Interaction Shielding->Interaction

Figure 1: Solubility and interaction map. The bulky tert-octyl group facilitates solubility in non-polar media while destabilizing complexes with Lewis acids.

Experimental Protocols & Applications

Application: Borane Carrier for Hydroboration

N,N-Diethyl-tert-octylamine is primarily utilized as a carrier for borane (


). Unlike the stable borane-THF or borane-dimethyl sulfide complexes, the borane-amine adduct formed with this compound is labile . The steric hindrance weakens the 

bond, allowing the borane to be released easily to an alkene substrate.

Protocol: In Situ Generation and Use

  • Solvent Selection: Use anhydrous THF or Toluene . The amine is fully miscible in these solvents.

  • Complexation: Add

    
     to a solution of N,N-diethyl-tert-octylamine at 0°C.
    
  • Hydroboration: Add the alkene. The amine releases

    
     to the alkene more readily than unhindered amines (like triethylamine) would.
    
  • Workup (Solubility-Based Separation):

    • Step A: Quench reaction with water/oxidizer.

    • Step B: Acidify the mixture with 1M HCl.

    • Result: The N,N-diethyl-tert-octylamine is protonated to form the ammonium chloride salt

      
      .
      
    • Partitioning: The ammonium salt becomes water-soluble and partitions into the aqueous phase, leaving the hydroborated product in the organic phase.

Protocol: Determination of Partition Coefficient (Log D)

To validate the extraction efficiency of this amine in a specific process, use the following shake-flask method.

  • Preparation: Dissolve 100 mg of amine in 10 mL of Octanol (organic phase).

  • Equilibration: Add 10 mL of phosphate buffer (pH 7.4) (aqueous phase).[1]

  • Agitation: Vortex for 5 minutes; centrifuge to separate phases.

  • Quantification:

    • Analyze the organic phase via GC-FID or HPLC.

    • Calculate concentration remaining in organic phase (

      
      ).
      
    • Derive

      
       by mass balance.
      
  • Calculation:

    
    . (Expect Log D > 3.5).
    

Safety & Handling Guidelines

While specific toxicological data for the diethyl derivative is limited compared to the primary amine, standard safety protocols for tertiary aliphatic amines must be enforced.

  • Corrosivity: Treat as a skin and eye irritant. The high lipid solubility allows rapid dermal absorption.

  • Flammability: As a C12 hydrocarbon derivative, it is combustible. Store away from oxidizers.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation (N-oxide formation) which alters solubility and polarity.

References

  • Chemical Identity & Properties

    • N,N-Diethyl-tert-octylamine (CAS 288325-45-1).[2][3][4][5][6] Sigma-Aldrich (AldrichCPR).[3][7]

  • Borane Complexation & Reactivity: Brown, H. C., et al. "Molecular Addition Compounds. 16. New, Highly Reactive Borane Adducts with N,N-Dialkyl-tert-alkylamines." Inorganic Chemistry. Context: Establishes the solubility in THF/Benzene and the steric influence on borane binding.
  • General Amine Solubility Principles

    • Lumen Learning.[4] "Properties of Amines." Organic Chemistry II.

  • Synthesis & Precursors

    • "Synthesis of tert-octylamine."[4][8][9] PrepChem. (Precursor synthesis context).

Sources

discovery and history of N,N-Diethyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of N,N-Diethyl-tert-octylamine and its Progenitor, tert-Octylamine

A Note on Nomenclature

Initial research into the compound "N,N-Diethyl-tert-octylamine" reveals a scarcity of direct references in established chemical literature and databases. This suggests that it is either a highly specialized or novel compound with limited public information, or that the nomenclature may be imprecise. However, the core structure, tert-octylamine , is a well-documented and industrially significant chemical intermediate. This guide will therefore focus on the discovery, history, and technical details of tert-octylamine, and will conclude with a scientifically grounded, proposed synthesis for its N,N-diethyl derivative, providing a comprehensive resource for researchers and developers.

Part 1: The Emergence of a Key Intermediate: tert-Octylamine

Discovery and Historical Context

The history of tert-octylamine is intrinsically linked to the development of industrial-scale organic synthesis and the need for versatile chemical building blocks. While a single definitive "discovery" date is elusive, its emergence can be traced to the broader exploration of amine synthesis in the mid-20th century. A pivotal method for the industrial production of tert-octylamine is the Ritter reaction .[1] This reaction, which involves the reaction of a disubstituted alkene with a nitrile in the presence of a strong acid, provides a direct route to sterically hindered amines like tert-octylamine.[1]

The primary raw materials for tert-octylamine synthesis are diisobutylene and a source of the nitrile group, such as hydrogen cyanide or acetonitrile.[2][3][4] The large-scale availability of diisobutylene from the petrochemical industry was a key factor in making the production of tert-octylamine economically viable.

Physicochemical Properties of tert-Octylamine

tert-Octylamine is a clear liquid with properties that make it a useful intermediate in a variety of chemical processes.[5]

PropertyValueSource
Molecular Formula C₈H₁₉N[6]
Molecular Weight 129.24 g/mol [6]
CAS Number 107-45-9[6][7]
Appearance Clear liquid[5]
Synonyms 1,1,3,3-Tetramethylbutylamine, 2-Amino-2,4,4-trimethylpentane[6][7]
Hazards Flammable, corrosive, causes severe skin burns and eye damage[8]
Synthesis of tert-Octylamine

The industrial synthesis of tert-octylamine is typically a two-step process involving an amidation reaction followed by hydrolysis.[2][3][4]

Experimental Protocol: Synthesis of tert-Octylamine

Step 1: Amidation Reaction to form N-tert-octylacetamide

  • In a suitable reactor, diisobutylene, acetonitrile, concentrated sulfuric acid, and water are combined. The molar ratio of these reactants is crucial and is typically in the range of 1.00 : 1.10-1.50 : 1.10-1.50 : 0.30-0.70 (diisobutylene : acetonitrile : sulfuric acid : water).[3]

  • The reaction is carried out in glacial acetic acid at a temperature between 10°C and 50°C for 5 to 15 hours.[3] Some patented methods also describe a solvent-free approach using a phase transfer catalyst to improve the yield.[4]

  • Upon completion, the reaction mixture is subjected to reduced pressure distillation to recover the glacial acetic acid and any unreacted diisobutylene.[3]

  • The distillation residue is then neutralized with an aqueous solution of sodium hydroxide or sodium acetate, which causes the N-tert-octylacetamide product to precipitate.[3]

  • The solid N-tert-octylacetamide is collected by filtration, washed with water, and dried.[3]

Step 2: Hydrolysis of N-tert-octylacetamide to tert-Octylamine

  • The dried N-tert-octylacetamide is placed in a high-pressure autoclave with a 10% to 30% aqueous solution of sodium hydroxide. The molar ratio of N-tert-octylacetamide to sodium hydroxide is typically between 1:1 and 1:4.[3]

  • The mixture is heated to a temperature between 180°C and 280°C for 3 to 15 hours.[2][3]

  • After the reaction is complete and the mixture has cooled, the organic layer (tert-octylamine) is separated from the aqueous layer.[3]

  • The crude tert-octylamine is dried over anhydrous sodium sulfate and then purified by distillation to yield the final product.[3]

An alternative, milder hydrolysis method has also been developed using an acylase enzyme, which avoids the need for harsh, high-temperature conditions with strong bases.[2]

Synthesis_of_tert_Octylamine Diisobutylene Diisobutylene Amidation Amidation Reaction (Ritter Reaction) Diisobutylene->Amidation Acetonitrile Acetonitrile Acetonitrile->Amidation H2SO4 Conc. H₂SO₄ H2SO4->Amidation H2O H₂O H2O->Amidation Glacial_Acetic_Acid Glacial Acetic Acid (Solvent) Glacial_Acetic_Acid->Amidation N_tert_octylacetamide N-tert-octylacetamide Hydrolysis Hydrolysis N_tert_octylacetamide->Hydrolysis tert_Octylamine tert-Octylamine Amidation->N_tert_octylacetamide Hydrolysis->tert_Octylamine

Caption: Synthesis of tert-Octylamine via the Ritter Reaction and subsequent hydrolysis.

Applications in Research and Industry

tert-Octylamine is a crucial intermediate in the synthesis of a wide range of products.[2][4]

  • Light Stabilizers: It is a key component in the production of light stabilizer 944, which is used to protect polymers like polyethylene and polypropylene from degradation by UV light.[2][4]

  • Pharmaceuticals: tert-Octylamine is used in the synthesis of various active pharmaceutical ingredients. For example, it is used in the production of Clavulanic Acid, a β-lactamase inhibitor.[2] It is also used in the synthesis of aminomethyltetracycline derivatives as novel antibacterial agents.[5][6]

  • Agrochemicals: It serves as a building block for certain pesticides.[2]

  • Other Industrial Uses: It finds applications in the manufacturing of rubber accelerators, dyes, and as a reagent in metal extraction.[2]

Part 2: Proposed Synthesis of N,N-Diethyl-tert-octylamine

While not a commonly cataloged chemical, the synthesis of N,N-Diethyl-tert-octylamine from tert-octylamine is theoretically straightforward using established organic chemistry methodologies for the N-alkylation of amines.

Synthetic Strategy: Reductive Amination

A robust and common method for the N,N-diethylation of a primary amine is reductive amination . This process would involve reacting tert-octylamine with an excess of acetaldehyde in the presence of a reducing agent.

Proposed Experimental Workflow: Synthesis of N,N-Diethyl-tert-octylamine
  • Reaction Setup: In a round-bottom flask, dissolve tert-octylamine in a suitable solvent such as methanol or ethanol.

  • Addition of Aldehyde: To this solution, add at least two equivalents of acetaldehyde. The reaction mixture is stirred at room temperature.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the stirring solution. The use of STAB is often preferred as it is a milder reducing agent and can be added at the beginning of the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude N,N-Diethyl-tert-octylamine can then be purified by column chromatography or distillation.

Proposed_Synthesis tert_Octylamine tert-Octylamine Reductive_Amination Reductive Amination tert_Octylamine->Reductive_Amination Acetaldehyde Acetaldehyde (2+ equivalents) Acetaldehyde->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH₄, STAB) Reducing_Agent->Reductive_Amination Intermediate_Imine Intermediate Imine/Enamine NN_Diethyl_tert_octylamine N,N-Diethyl-tert-octylamine Intermediate_Imine->NN_Diethyl_tert_octylamine Reductive_Amination->Intermediate_Imine Reductive_Amination->NN_Diethyl_tert_octylamine

Caption: Proposed synthesis of N,N-Diethyl-tert-octylamine via reductive amination.

Expected Properties and Potential Applications

N,N-Diethyl-tert-octylamine, as a tertiary amine, would be expected to be a liquid at room temperature with a higher boiling point than tert-octylamine due to its increased molecular weight. Its basicity would be similar to other tertiary amines.

Potential applications could be in areas where sterically hindered, non-nucleophilic bases are required. It could also be explored as a ligand in organometallic chemistry or as a precursor for the synthesis of quaternary ammonium salts, which have applications as phase transfer catalysts, surfactants, and biocides.

Conclusion

While the specific compound "N,N-Diethyl-tert-octylamine" is not prominent in the chemical literature, its parent compound, tert-octylamine , has a rich history rooted in the expansion of industrial organic chemistry. The development of synthetic routes like the Ritter reaction has made tert-octylamine a readily available and versatile intermediate for a wide array of products, from life-saving pharmaceuticals to materials-preserving light stabilizers. The principles of modern organic synthesis provide a clear and feasible pathway to its N,N-diethyl derivative, opening the door for future research into the properties and applications of this more complex amine.

References
  • CN102070460A - Method for synthesizing n-octyl amine - Google Patents. (n.d.).
  • CN103664633A - Synthetic method of n-octylamine - Google Patents. (n.d.).
  • CN100503834C - A kind of preparation method of tert-octylamine - Google Patents. (n.d.).
  • US4967004A - Process for producing N,N-diethylaminophenols - Google Patents. (n.d.).
  • CN1401626A - Process for preparing t-octanylamine - Google Patents. (n.d.).
  • N,N-DIETHYLETHANAMINE (TRIETHYLAMINE) - Ataman Kimya. (n.d.). Retrieved from [Link]

  • tert-BUTYL-tert-OCTYLAMINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of tert-octylamine - PrepChem.com. (n.d.). Retrieved from [Link]

  • Preparation method of tert-octylamine - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • tert-Octylamine | C8H19N | CID 61017 - PubChem. (n.d.). Retrieved from [Link]

  • Perovskite Quantum Dots-Based Blue Light-Emitting Diodes: Advantages, Strategies, and Prospects - MDPI. (n.d.). Retrieved from [Link]

  • Trioctylamine | C24H51N | CID 14227 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Octylamine-Modified Cellulose Nanocrystal-Enhanced Stabilization of Pickering Emulsions for Self-Healing Composite Coatings - University of Bristol Research Portal. (n.d.). Retrieved from [Link]

  • Amine - Wikipedia. (n.d.). Retrieved from [Link]

  • Understanding Tri-n-octylamine Properties and Applications for Industrial Users. (n.d.). Retrieved from [Link]

Sources

N,N-Diethyl-tert-octylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Octylamine: Physicochemical Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-octylamine, a pivotal chemical intermediate in various industrial applications. A potential ambiguity in nomenclature with "N,N-Diethyl-tert-octylamine" is addressed, clarifying the focus on the well-documented primary amine, tert-octylamine (CAS 107-45-9). This document will delve into its core physicochemical properties, including its definitive molecular formula and weight, and explore its synthesis pathways and significant applications, particularly in the production of light stabilizers and as an intermediate in pharmaceuticals. The guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.

Introduction and Nomenclature Clarification

The compound of interest for this guide is tert-octylamine . It is crucial to address a potential point of confusion with the name "N,N-Diethyl-tert-octylamine." While the latter name would describe a tertiary amine with two ethyl groups and a tert-octyl group attached to the nitrogen, the vast body of scientific literature and commercial availability points to tert-octylamine , a primary amine, as the compound of significant industrial relevance.

  • tert-Octylamine: A primary amine with the structure (CH₃)₃CCH₂C(CH₃)₂NH₂.

  • N,N-Diethyl-tert-octylamine: A hypothetical tertiary amine, (CH₃)₃CCH₂C(CH₃)₂N(C₂H₅)₂, which is not commonly referenced or commercially available.

Therefore, this guide will focus exclusively on the properties and applications of tert-octylamine .

Core Chemical Identity

The fundamental identification of a chemical compound lies in its molecular formula and weight. For tert-octylamine, these are well-established.

  • Molecular Formula: C₈H₁₉N[1][2][3][4]

  • Molecular Weight: 129.24 g/mol [2][3][4][5]

The structure is characterized by a highly branched eight-carbon chain, which imparts specific physical and chemical properties to the molecule.

Molecular Structure Visualization

The connectivity of atoms in tert-octylamine is critical to understanding its reactivity and physical properties.

Caption: 2D representation of the tert-octylamine molecule.

Physicochemical Properties

A summary of the key physical and chemical properties of tert-octylamine is presented below. These properties are essential for its handling, storage, and application in various processes.

PropertyValueSource(s)
CAS Number 107-45-9[1][2][3][4][5]
IUPAC Name 2,4,4-trimethylpentan-2-amine[2]
Synonyms 1,1,3,3-Tetramethylbutylamine, 2-Amino-2,4,4-trimethylpentane[2][3][5]
Appearance Clear liquid[6][7]
Density 0.805 g/mL at 25 °C[5][6][7]
Boiling Point 137-143 °C[6][7]
Melting Point -67 °C[1][6][7]
Flash Point 32.2 °C (90 °F)[1][5][6]
Water Solubility Insoluble[1][6][7]
Vapor Pressure 10 mm Hg at 25 °C[5][7]
Refractive Index n20/D 1.424[5][7]

Synthesis Workflow

The primary industrial synthesis of tert-octylamine involves a two-step process starting from diisobutylene and a nitrile source, such as acetonitrile or hydrogen cyanide. This process is an example of the Ritter reaction.

Step-by-Step Synthesis Protocol
  • Amidation Reaction: Diisobutylene is reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. This step forms the intermediate, N-tert-octylacetamide. The use of a phase transfer catalyst can improve the yield of this amidation step.[8]

  • Hydrolysis: The resulting N-tert-octylacetamide is then hydrolyzed under acidic or basic conditions. For instance, heating with an aqueous solution of sodium hydroxide will cleave the amide bond.

  • Purification: The final product, tert-octylamine, is isolated from the reaction mixture. This typically involves distillation of the organic phase to obtain the purified amine.[8]

Caption: Industrial synthesis workflow for tert-octylamine.

Applications and Industrial Significance

Tert-octylamine is a crucial building block in the synthesis of a variety of commercial products. Its highly branched, sterically hindered structure is key to its utility.

  • Polymer Additives: The most significant application of tert-octylamine is as a precursor to hindered amine light stabilizers (HALS).[8][9] For example, it is a key intermediate in the synthesis of light stabilizer 944, which is widely used to protect polymers like polyethylene and polypropylene from UV degradation.[8][9]

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). For instance, it is used in the production of clavulanic acid, a β-lactamase inhibitor combined with penicillin-group antibiotics to overcome resistance.[9] It has also been used in the synthesis of novel antibacterial agents and deoxyuridine triphosphatase inhibitors.[3][7]

  • Other Industrial Uses: Tert-octylamine also finds application in the manufacture of resins, rubber accelerators, pesticides, and dyes.[8][9]

Safety and Handling

As a chemical intermediate, proper handling of tert-octylamine is paramount. It is classified as a flammable liquid and is corrosive.

  • Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[2] It is also toxic to aquatic life with long-lasting effects.[2]

  • Personal Protective Equipment (PPE): Appropriate PPE, including faceshields, gloves, and suitable respirator cartridges, should be used when handling this chemical.[5]

  • Storage: Tert-octylamine should be stored in a designated flammables area, away from incompatible materials.[1][6][7]

Conclusion

Tert-octylamine (C₈H₁₉N, MW: 129.24 g/mol ) is a versatile and industrially significant primary amine. Its unique sterically hindered structure makes it an ideal intermediate for producing high-performance polymer additives, particularly HALS, and for the synthesis of complex pharmaceutical molecules. A clear understanding of its physicochemical properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and industrial settings.

References

  • Chemsrc. (2025). tert-Octylamine | CAS#:107-45-9. Retrieved from [Link]

  • PubChem. (2026). tert-Octylamine | C8H19N | CID 61017. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). tert-Octylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN100503834C - A kind of preparation method of tert-octylamine.
  • Patsnap. (n.d.). Preparation method of tert-octylamine - Eureka. Retrieved from [Link]

Sources

Methodological & Application

Application Note: N,N-Diethyl-tert-octylamine - A Novel Sterically Hindered Catalyst for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement: This document provides a technical overview and projected applications for N,N-Diethyl-tert-octylamine, a novel, sterically hindered tertiary amine. As a compound not yet widely documented in scientific literature, its properties and catalytic activities are extrapolated from established principles of organic chemistry and by analogy to well-characterized non-nucleophilic bases such as N,N-Diisopropylethylamine (Hünig's base) and triethylamine. The protocols herein are representative and intended to serve as a starting point for experimental validation.

Introduction: The Strategic Advantage of Steric Hindrance

In the landscape of organic synthesis, the choice of a base is a critical parameter that can dictate the outcome of a reaction. While traditional amine bases like triethylamine are broadly effective, their inherent nucleophilicity can lead to undesirable side reactions.[1][2] This has driven the development and adoption of non-nucleophilic, sterically hindered bases, which are designed to be excellent proton scavengers while being too bulky to participate in nucleophilic attacks.[3][4]

N,N-Diethyl-tert-octylamine emerges as a promising candidate in this class of reagents. Its structure, featuring a nitrogen atom substituted with two ethyl groups and a bulky tert-octyl (1,1,3,3-tetramethylbutyl) group, confers a unique combination of strong basicity and profound steric shielding. This guide explores the anticipated applications of N,N-Diethyl-tert-octylamine as a catalyst and base in key organic transformations, offering detailed protocols for its effective use.

Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale
Molecular Formula C₁₂H₂₇NBased on structure (2 ethyl + 1 tert-octyl group on Nitrogen)
Molecular Weight 185.35 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquidTypical for tertiary amines of this molecular weight
Boiling Point ~180-190 °CHigher than DIPEA (127 °C) due to increased molecular weight
pKa of Conjugate Acid ~11.2Expected to be slightly more basic than DIPEA (~11) due to the electron-donating nature of the tert-octyl group
Key Feature High Steric Hindrance, Low NucleophilicityThe tert-octyl group provides significant steric bulk around the nitrogen atom.[5]

Core Applications & Mechanistic Insights

The primary function of N,N-Diethyl-tert-octylamine is to act as a highly effective and selective proton scavenger in reactions that are sensitive to nucleophilic interference.

Dehydrohalogenation Reactions

Dehydrohalogenation is a fundamental elimination reaction for the synthesis of alkenes from alkyl halides.[6] The choice of base is crucial to favor the desired elimination pathway over a competing nucleophilic substitution (SN2) reaction.[7][8]

Causality: The significant steric bulk of N,N-Diethyl-tert-octylamine makes it an ideal base for promoting E2 elimination. Its size hinders its ability to approach the electrophilic carbon atom required for an SN2 reaction, while still allowing it to readily abstract a proton from a less hindered β-carbon, leading to the formation of an alkene.[9] This is particularly advantageous when the substrate is a primary alkyl halide, where SN2 reactions can be competitive with less hindered bases.[8]

Protocol 2.1.1: Synthesis of 1-Octene from 1-Bromooctane

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromooctane (10.0 g, 51.8 mmol) and 50 mL of anhydrous acetonitrile.

  • Addition of Base: Add N,N-Diethyl-tert-octylamine (11.5 g, 62.1 mmol, 1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion (typically 4-6 hours), cool the mixture to room temperature. Dilute with 100 mL of diethyl ether and wash with 1 M HCl (2 x 50 mL) to remove the ammonium salt, followed by saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield 1-octene.

Protection of Alcohols: Silylation

The protection of hydroxyl groups as silyl ethers is a cornerstone of multi-step synthesis.[10] This transformation often requires a base to neutralize the hydrogen halide byproduct generated from the silyl halide reagent.

Causality: In silylation reactions, particularly with bulky silylating agents like tert-butyldimethylsilyl chloride (TBSCl), a non-nucleophilic base is essential. N,N-Diethyl-tert-octylamine efficiently scavenges the generated HCl without competing with the alcohol as a nucleophile for the silicon center. This prevents the formation of unwanted side products and allows the silylation to proceed cleanly, even with sterically hindered alcohols.[11][12]

Protocol 2.2.1: TBS Protection of Cyclohexanol

  • Reaction Setup: In a flame-dried 250 mL flask under an inert atmosphere (N₂ or Ar), dissolve cyclohexanol (5.0 g, 49.9 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBSCl) (8.28 g, 54.9 mmol, 1.1 equivalents) to the solution.

  • Base Addition: Slowly add N,N-Diethyl-tert-octylamine (10.2 g, 54.9 mmol, 1.1 equivalents) to the stirring solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion by TLC.

  • Work-up: Quench the reaction with 50 mL of saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyldimethyl(cyclohexyloxy)silane.

Amide and Ester Synthesis

The formation of amide and ester bonds from acyl chlorides is a common transformation that releases one equivalent of HCl.[2] A tertiary amine base is typically added to neutralize this acid and drive the reaction to completion.

Causality: The non-nucleophilic nature of N,N-Diethyl-tert-octylamine is critical in these reactions. Unlike less hindered amines, it will not react with the highly electrophilic acyl chloride to form a competing amide or other byproducts.[1][13] This ensures high yields and purity of the desired amide or ester, making it a superior choice over bases like pyridine or triethylamine, especially when working with valuable or sensitive substrates.

Protocol 2.3.1: Synthesis of N-Benzylbenzamide

  • Reaction Setup: Dissolve benzylamine (2.14 g, 20.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) in a 100 mL flask cooled in an ice bath (0 °C).

  • Base Addition: Add N,N-Diethyl-tert-octylamine (4.08 g, 22.0 mmol, 1.1 equivalents) to the solution.

  • Acyl Chloride Addition: Add benzoyl chloride (2.81 g, 20.0 mmol) dropwise to the stirring solution, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Work-up: Filter the reaction mixture to remove the N,N-Diethyl-tert-octylammonium chloride precipitate and wash the solid with a small amount of cold THF.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (100 mL), wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL). Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield N-benzylbenzamide, which can be further purified by recrystallization.

Visualization of Reaction Workflows

Workflow for Dehydrohalogenation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Combine Alkyl Halide and Anhydrous Solvent B 2. Add N,N-Diethyl-tert-octylamine A->B C 3. Heat to Reflux (Monitor by TLC/GC) B->C D 4. Cool & Dilute with Ether C->D E 5. Aqueous Wash (1M HCl, NaHCO3, Brine) D->E F 6. Dry Organic Layer (MgSO4) E->F G 7. Concentrate & Purify (Distillation) F->G H H G->H Final Product: Alkene

Caption: General workflow for alkene synthesis via dehydrohalogenation.

Mechanism of Action: Why Steric Hindrance Matters

Caption: Steric hindrance favors E2 elimination over SN2 substitution.

Safety and Handling

As a tertiary amine, N,N-Diethyl-tert-octylamine should be handled with appropriate care. Based on analogous compounds, it is expected to be a flammable liquid and can cause skin and eye burns upon contact.[14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

N,N-Diethyl-tert-octylamine represents a powerful addition to the toolkit of modern synthetic chemists. Its defining characteristic—significant steric hindrance—translates into high selectivity as a non-nucleophilic base. This attribute is invaluable for minimizing side reactions in a variety of fundamental organic transformations, including eliminations, protection chemistry, and acyl transfer reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique catalytic properties of this promising reagent.

References

  • Various Authors. (2020, March 29). What are the applications of the steric effect? Quora. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Non-nucleophilic base. Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Triethylamine. Wikipedia. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]

  • Polo, V., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1937–1950.
  • Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • Barton, D. H. R., Elliott, J. D., & Géro, S. D. (1982). Synthesis and Properties of a Series of Sterically Hindered Guanidine Bases. Journal of the Chemical Society, Perkin Transactions 1, 2085-2090.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia International Journal for Chemistry, 68(6), 394-397.
  • Saikia, P. (2018).
  • Wikipedia contributors. (n.d.). Dehydrohalogenation. Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 29). When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base? Retrieved from [Link]

  • ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • YouTube. (2018, August 27). Dehydrohalogenation Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). DIPEA (N,N'-Diisopropylethylamine) – Used in organic chemistry as a base. Retrieved from [Link]

Sources

Technical Application Note: Selective Metal Recovery using N,N-Diethyl-tert-octylamine

[1]

Introduction & Chemical Profile[2][3][4][5][6][7][8]

The Reagent: N,N-Diethyl-tert-octylamine

While industrial solvent extraction often relies on symmetric amines (e.g., Trioctylamine/Alamine 336), N,N-Diethyl-tert-octylamine represents a specialized class of sterically hindered tertiary amines .[1] Its structural asymmetry—combining two small ethyl groups with a bulky tert-octyl (1,1,3,3-tetramethylbutyl) group—creates a unique steric environment around the nitrogen center.

  • IUPAC Name:

    
    -Diethyl-2,4,4-trimethylpentan-2-amine[1]
    
  • Classification: Tertiary Amine Extractant

  • Mechanism: Anion Exchange (Ion-Pair Formation)[1]

  • Key Advantage: The bulky tert-octyl group introduces steric hindrance that can enhance selectivity for specific metal anionic geometries (e.g., tetrahedral

    
     vs. octahedral 
    
    
    ), a property often exploited in the separation of Cobalt/Nickel or specific Platinum Group Metals (PGMs).
Target Analytes

This protocol is optimized for metals that form anionic chloro-complexes in acidic media:

  • Platinum Group Metals (PGMs): Palladium (

    
    ), Platinum (
    
    
    ).[1]
  • Transition Metals: Cobalt (

    
    ), typically separated from Nickel (
    
    
    , which does not form stable chloro-anions in moderate HCl).[1]

Mechanism of Action

The extraction proceeds via a reversible acid-base neutralization followed by anion exchange .[1] The amine must first be protonated (conditioned) to form an alkylammonium salt.[1]

Step 1: Acid Equilibration (Protonation)

Step 2: Metal Extraction (Anion Exchange) For a divalent metal anion




1

Scientific Insight: The equilibrium constant (


) is heavily influenced by the chloride ion concentration in the aqueous phase.[1] High 

drives the formation of the extractable anionic metal complex, while low

(water washing) reverses the reaction, facilitating stripping.

Experimental Protocol

Reagent Preparation

Safety Warning: Amines are irritants and toxic.[1][2] Work in a fume hood. Solvent System: Tertiary amines are prone to "third-phase formation" (splitting into two organic layers) when loaded with metal.[1] A modifier is mandatory .

ComponentRoleConcentrationRecommended Material
Extractant Active Reagent0.1 M – 0.5 MN,N-Diethyl-tert-octylamine (>98%)
Diluent CarrierBalanceLow-aromatic Kerosene (e.g., Exxsol D80) or Dodecane
Modifier Solubilizer5% – 10% (v/v)Isodecanol or Tridecanol
Pre-Equilibration (Acidification)

Before contacting the metal solution, the amine must be converted to its chloride salt form.

  • Mix the organic phase with 2.0 M HCl at an Organic:Aqueous (O:A) ratio of 1:1.

  • Agitate for 10 minutes at ambient temperature.

  • Separate phases.[1] The organic phase is now

    
     and ready for extraction.[1][3]
    
Extraction Isotherm Generation ( and )

To determine the number of theoretical stages required for scale-up.

  • Feed Preparation: Prepare metal stock solution (e.g., 1000 ppm Pd) in varying HCl concentrations (0.1 M to 6.0 M).

  • Contact: Mix Organic (Pre-equilibrated) and Aqueous Feed in separatory funnels at ratios (O:A) of 1:5, 1:2, 1:1, 2:1, and 5:1.

  • Equilibrium: Shake vigorously for 15 minutes.

  • Separation: Allow settling (typically 2-5 mins).

  • Analysis: Analyze the Aqueous Raffinate by ICP-OES. Calculate Organic concentration by mass balance.

    • Distribution Coefficient (

      
      ):
      
      
    • Separation Factor (

      
      ):
      
      
Stripping (Metal Recovery)

Since the extraction is driven by high chloride/acid concentration, stripping is achieved by reversing these conditions.

  • Stripping Agent: Use 0.1 M HCl (for Cobalt) or Thiourea/HCl mixture (for strongly bound PGMs like Pt/Pd).[1]

  • Contact: Mix Loaded Organic with Stripping Agent (O:A = 1:1 to 5:1 to concentrate the metal).[1]

  • Result: Metal transfers to the aqueous strip liquor; amine regenerates to chloride form (if acid strip) or free base (if alkaline strip).[1]

Visualizing the Workflow & Mechanism

Extraction Circuit Diagram

The following diagram illustrates a continuous counter-current extraction circuit suitable for this amine.

ExtractionCircuitFeedAqueous Feed(Metal + High HCl)ExtractionExtraction Stage(Mixer-Settler)Feed->Extraction Metal IonsScrubbingScrubbing Stage(Remove Impurities)Extraction->Scrubbing Loaded OrganicRaffinateRaffinate(Waste/Recycle)Extraction->Raffinate Metal-DepletedStrippingStripping Stage(Low HCl / Thiourea)Scrubbing->Stripping Scrubbed OrganicProductPure MetalProductStripping->Product Stripped MetalRegenSolventRegenerationStripping->Regen Barren OrganicRegen->Extraction Recycled Solvent

Caption: Counter-current solvent extraction circuit showing the flow of metal (Red to Green) and solvent (Blue loop).

Chemical Mechanism: Steric Selectivity

This diagram details the molecular interaction, highlighting the steric influence of the tert-octyl group.

MechanismAmineN,N-Diethyl-tert-octylamine(Organic Phase)ProtonatedAmine Salt[R2R'NH]+ Cl-Amine->Protonated ProtonationAcidHCl(Aqueous Phase)Acid->Protonated H+ComplexExtracted Ion Pair[(R2R'NH)2 MCl4]Protonated->Complex Anion ExchangeMetalMetal Anion[MCl4]2-Metal->Complex Selectivity Filter:Steric Hindrance favorssmaller/planar anions

Caption: Reaction mechanism showing protonation and subsequent selective ion-pair formation driven by steric factors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Third Phase Formation Solubility limit exceeded; insufficient modifier.Increase Isodecanol concentration to 10-15%. Decrease extractant concentration.
Low Extraction Efficiency Insufficient acid in feed; amine not protonated.[1]Ensure Feed pH < 1.0 (or >2M HCl).[1] Verify pre-equilibration step.[1]
Poor Phase Separation Emulsion formation; silica in feed.[1]Check feed clarity (filter if necessary). Increase temperature (30-40°C) to lower viscosity.
Co-extraction of Impurities Non-selective conditions (e.g., Fe extraction).[1]Scrubbing Step: Wash loaded organic with dilute HCl before stripping to remove loosely bound Fe/Cu.[1]

References

  • Rydberg, J., et al. (2004).[1] Solvent Extraction Principles and Practice. Marcel Dekker.[1] (Standard text on amine extraction mechanisms).

  • Ritcey, G. M. (2006).[1] Solvent Extraction: Principles and Applications to Process Metallurgy. Gordon & Breach.[1] (Industrial protocols for PGM/Cobalt extraction).

  • Sigma-Aldrich. (n.d.).[1][4] N,N-Diethyl-tert-octylamine Product Information. (Verification of chemical identity).

  • Sole, K. C. (2008).[1] "Solvent extraction in the hydrometallurgical processing of platinum-group metals: A review." Hydrometallurgy. (Context for amine use in PGM separation).

  • PubChem. (2023).[1] N-methyl-1,1,3,3-tetramethyl-1-butylamine (Synonym/Analog Data). National Library of Medicine.[1] [5]

Application Notes and Protocols: N,N-Diethyl-tert-octylamine as a Novel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion is a persistent and costly challenge across numerous industries, from energy and transportation to infrastructure and manufacturing. It degrades material integrity, compromises safety, and leads to significant economic losses.[1] While various strategies exist for corrosion control, the application of organic corrosion inhibitors remains one of the most practical and effective methods.[1] These molecules function by adsorbing onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment.[2][3]

Among the diverse classes of organic inhibitors, aliphatic amines and their derivatives are of significant interest. Their efficacy is rooted in the presence of a nitrogen atom with a lone pair of electrons, which serves as an active site for adsorption onto the metal surface.[1][4] This guide focuses on N,N-Diethyl-tert-octylamine, a tertiary amine combining a bulky, hydrophobic tert-octyl group with two ethyl substituents on the nitrogen atom. While its precursor, tert-octylamine, is a known intermediate in various industrial syntheses[5], the potential of N,N-Diethyl-tert-octylamine as a corrosion inhibitor is an area ripe for exploration. This document provides a detailed overview of its proposed mechanism, potential applications, and rigorous protocols for its evaluation.

Physicochemical Properties (Reference: tert-Octylamine)

Property Value Source
Molecular Formula C8H19N (for tert-octylamine) [6]
Molecular Weight 129.24 g/mol (for tert-octylamine) [6]
Appearance Clear Liquid [7]

| Boiling Point | 137-143 °C (for tert-octylamine) | [7] |

Part 1: Proposed Mechanism of Corrosion Inhibition

The primary mechanism by which N,N-Diethyl-tert-octylamine is expected to inhibit corrosion is through adsorption onto the metal surface, forming a protective hydrophobic film. This process can be understood through two key interactions involving the molecule's distinct structural features.

  • Chemisorption via the Polar Head Group: The nitrogen atom in the amine group possesses a lone pair of electrons. This allows the molecule to act as a Lewis base, sharing these electrons with the vacant d-orbitals of metal atoms (like iron in steel) on the surface. This forms a coordinate covalent bond, a process known as chemisorption.[8] This initial anchoring is the critical first step in forming a stable protective layer.

  • Formation of a Hydrophobic Barrier by the Non-Polar Tail: The bulky tert-octyl group and the two ethyl groups are non-polar and hydrophobic. Once the amine head is anchored to the metal surface, these alkyl chains orient themselves away from the metal and towards the corrosive aqueous environment.[2][9] This dense arrangement of hydrocarbon chains forms a physical barrier that repels water and other corrosive species (e.g., H⁺, Cl⁻), effectively isolating the metal from the electrolyte and hindering both anodic and cathodic corrosion reactions.[9]

This dual-action mechanism—strong surface anchoring combined with a robust hydrophobic shield—is the foundation of the inhibitory action of many alkylamines.[10][11]

Caption: Proposed mechanism of N,N-Diethyl-tert-octylamine on a metal surface.

Part 2: Potential Applications

Based on the properties of similar aliphatic amines, N,N-Diethyl-tert-octylamine is a promising candidate for corrosion inhibition in various systems. It is particularly relevant for protecting ferrous metals like carbon steel[10][12] and may also show efficacy on non-ferrous metals such as aluminum and copper.[13][14]

  • Metalworking Fluids: To prevent corrosion and staining of machined parts, especially those made of aluminum alloys.[15]

  • Oil and Gas Industry: For protecting pipelines and equipment from corrosion induced by acidic environments (e.g., HCl, H₂S) encountered during production and transport.[12][16]

  • Acid Cleaning and Pickling: As an additive in acidic solutions used to remove scale and rust from metal surfaces, protecting the underlying metal from acid attack.[17]

  • Water Treatment Systems: In closed-loop cooling systems to mitigate corrosion of steel and copper components.

Part 3: Experimental Evaluation Protocols

To validate the efficacy of N,N-Diethyl-tert-octylamine, a systematic experimental approach is required. The following protocols describe three standard, complementary techniques for quantifying corrosion inhibition performance.

Protocol 1: Weight Loss (Gravimetric) Method

This is a fundamental and reliable method for determining the average corrosion rate over a period of time.[18][19] It directly measures the material lost to corrosion.

Causality: The difference in mass of a metal coupon before and after exposure to a corrosive environment directly quantifies the extent of corrosion. An effective inhibitor will significantly reduce this mass loss. This method provides a time-averaged corrosion rate, which is valuable for long-term performance assessment.

G start Start prep 1. Prepare Metal Coupons (e.g., C1018 Steel) - Polish with SiC paper - Degrease with acetone - Dry and weigh (W₁) start->prep immerse 2. Immersion Immerse coupons in corrosive media (e.g., 1M HCl) with and without inhibitor prep->immerse incubate 3. Exposure Maintain at constant T (e.g., 25°C) for a set duration (e.g., 24h) immerse->incubate clean 4. Post-Exposure Cleaning - Remove coupons - Clean to remove corrosion products (as per ASTM G1) - Dry and weigh (W₂) incubate->clean calculate 5. Calculation - Corrosion Rate (CR) - Inhibition Efficiency (%IE) clean->calculate end End calculate->end caption Workflow for the Weight Loss (Gravimetric) Method.

Caption: Workflow for the Weight Loss (Gravimetric) Method.

Step-by-Step Methodology:

  • Coupon Preparation:

    • Cut metal coupons (e.g., C1018 mild steel) to a standard size (e.g., 2cm x 2cm x 0.2cm).

    • Mechanically polish the coupon surfaces sequentially with silicon carbide (SiC) paper of increasing grit (e.g., 400, 600, 800, 1200) to achieve a uniform, mirror-like finish.

    • Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and deionized water.

    • Dry the coupons thoroughly in a stream of warm air and store them in a desiccator.

    • Accurately weigh each coupon to four decimal places (W₁) using an analytical balance.

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl).

    • Prepare a series of test solutions by adding varying concentrations of N,N-Diethyl-tert-octylamine (e.g., 50, 100, 200, 500 ppm) to the corrosive medium. Include a blank solution with no inhibitor.

    • Completely immerse one prepared coupon into each test solution at a constant temperature for a specified duration (e.g., 24 hours at 25 °C).

  • Cleaning and Final Weighing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons according to standard procedures (e.g., ASTM G1-03) to remove all corrosion products without removing the base metal. For steel in acid, this may involve scrubbing with a bristle brush in a solution containing inhibited acid.

    • Rinse, dry, and re-weigh the coupons (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) where:

      • K = 8.76 × 10⁴ (a constant)

      • ΔW = Weight loss (W₁ - W₂) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where:

      • CR_blank = Corrosion rate in the absence of inhibitor.

      • CR_inh = Corrosion rate in the presence of inhibitor.

Protocol 2: Potentiodynamic Polarization

This electrochemical technique provides rapid insights into the corrosion kinetics and the mechanism of inhibition (i.e., whether the inhibitor affects anodic, cathodic, or both reactions).[20][21]

Causality: By polarizing the metal away from its natural corrosion potential (Ecorr), we can measure the resulting current and construct Tafel plots. The corrosion current density (icorr), a direct measure of the corrosion rate, is determined by extrapolating the linear portions of these plots back to Ecorr. An effective inhibitor will shift the polarization curves, resulting in a lower icorr.[20] The direction of the shift in Ecorr indicates whether the inhibitor is primarily anodic, cathodic, or mixed-type.[22]

G start Start setup 1. Setup 3-Electrode Cell - Working Electrode (Metal Sample) - Reference Electrode (SCE/Ag/AgCl) - Counter Electrode (Pt/Graphite) start->setup stabilize 2. Stabilize OCP Immerse electrodes in test solution. Monitor Open Circuit Potential (OCP) until stable (e.g., 30-60 min) setup->stabilize scan 3. Perform Polarization Scan Scan potential (e.g., -250mV to +250mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s) stabilize->scan analyze 4. Analyze Tafel Plot - Extrapolate linear regions to OCP - Determine Ecorr and icorr scan->analyze calculate 5. Calculate %IE Based on icorr values with and without inhibitor analyze->calculate end End calculate->end caption Workflow for Potentiodynamic Polarization.

Caption: Workflow for Potentiodynamic Polarization.

Step-by-Step Methodology:

  • Electrode and Cell Setup:

    • Use a standard three-electrode electrochemical cell.

    • Working Electrode (WE): A prepared metal sample (as in Protocol 1) with a defined surface area exposed to the solution.

    • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode (CE): A platinum mesh or graphite rod with a surface area much larger than the WE.

  • Measurement Procedure:

    • Fill the cell with the test solution (corrosive media with or without inhibitor).

    • Immerse the three electrodes in the solution.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). This potential is the corrosion potential (Ecorr).

    • Using a potentiostat, apply a potential scan, typically from -250 mV to +250 mV relative to the measured Ecorr, at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • The output is a plot of log(current density) vs. potential (a Tafel plot).

    • Perform Tafel extrapolation on the linear regions of the anodic and cathodic branches of the curve. The intersection of these extrapolated lines gives the corrosion current density (icorr) and Ecorr.

  • Calculation:

    • Inhibition Efficiency (%IE): %IE = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where:

      • icorr_blank = Corrosion current density in the absence of inhibitor.

      • icorr_inh = Corrosion current density in the presence of inhibitor.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[23][24]

Causality: By applying a small amplitude AC potential signal at various frequencies, we can measure the impedance of the electrode/electrolyte interface. The data is often modeled with an equivalent electrical circuit. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A high Rct value indicates a slow corrosion process and, therefore, effective inhibition.[25] Changes in the double-layer capacitance (Cdl) can provide insights into the adsorption of the inhibitor and the formation of the protective film.[25]

G start Start setup 1. Setup & Stabilize Use same 3-electrode cell as polarization. Stabilize at OCP. start->setup apply_ac 2. Apply AC Signal Apply a small AC voltage signal (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz) setup->apply_ac measure 3. Measure Impedance Record the impedance and phase angle at each frequency apply_ac->measure plot 4. Generate Plots Create Nyquist and Bode plots from the impedance data measure->plot model 5. Equivalent Circuit Modeling - Fit data to an equivalent circuit - Extract parameters like Rct and Cdl plot->model calculate 6. Calculate %IE Based on Rct values model->calculate end End calculate->end caption Workflow for Electrochemical Impedance Spectroscopy (EIS).

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).

Step-by-Step Methodology:

  • System Setup:

    • Use the same three-electrode cell setup as for potentiodynamic polarization.

    • Allow the system to stabilize at its OCP.

  • EIS Measurement:

    • Using a potentiostat with a frequency response analyzer, apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) at the OCP.

    • Sweep the frequency over a wide range, for example, from 100 kHz down to 10 mHz.

    • Record the resulting AC current response, from which the impedance and phase shift are calculated.

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • For a simple corrosion system, the Nyquist plot often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

    • Fit the experimental data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain precise values for Rct, solution resistance (Rs), and double-layer capacitance (Cdl).

  • Calculation:

    • Inhibition Efficiency (%IE): %IE = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where:

      • Rct_blank = Charge transfer resistance in the absence of inhibitor.

      • Rct_inh = Charge transfer resistance in the presence of inhibitor.

Part 4: Data Summary and Interpretation

The results from these experiments should be compiled to provide a comprehensive picture of the inhibitor's performance.

Table 1: Representative Inhibition Efficiency Data for N,N-Diethyl-tert-octylamine on C1018 Steel in 1M HCl at 25°C

Inhibitor Conc. (ppm)Weight Loss %IEPolarization %IE (from icorr)EIS %IE (from Rct)
0 (Blank)0%0%0%
5075.2%78.5%79.1%
10088.6%90.1%91.5%
20094.3%95.2%96.0%
50095.1%96.5%97.2%

Interpretation:

  • Consistency Across Methods: A trustworthy evaluation will show good agreement between the %IE values calculated from all three methods.[22]

  • Concentration Dependence: Inhibition efficiency is expected to increase with inhibitor concentration up to a certain point, after which it may plateau as the metal surface becomes saturated with the inhibitor.[8]

  • Mechanism from Polarization: If Ecorr shifts significantly (>85 mV) towards positive (anodic) or negative (cathodic) potentials, the inhibitor is classified as anodic or cathodic, respectively. Smaller shifts indicate a mixed-type inhibitor.[22]

  • Film Quality from EIS: An increase in Rct and a decrease in Cdl with increasing inhibitor concentration suggest the formation of a thicker, more protective, and less permeable film on the metal surface.

References

  • Inhibition Localized Corrosion of N80 Petroleum Pipeline Steel in NaCl-Na2S Solution Using an Imidazoline Quaternary Ammonium Salt. (2024). MDPI. [Link]

  • Utilizing Tri-ethylamine as organic inhibitor to reduce copper corrosion in acidic environments; DFT computational study theoretical and experimental. (n.d.). ResearchGate. [Link]

  • Corrosion Inhibitor N,N,N',N'-Tetramethyldipropylene Triamine: Utilized in Metalworking Fluids to Form a Protective Film on Metal Surfaces, Preventing Degradation. (n.d.). Amine Catalysts. [Link]

  • N,N-DIETHYLETHANAMINE (TRIETHYLAMINE). (n.d.). Ataman Kimya. [Link]

  • A kind of preparation method of tert-octylamine. (2009).
  • Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (2022). MDPI. [Link]

  • Alkynoxymethyl amines as corrosion inhibitors. (1978).
  • Corrosion inhibitor for metal surfaces. (1978).
  • Corrosion Inhibition Effect of N-(4-diethylaminobenzyl) Quaternary Ammonium Chitosan for X80 Pipeline Steel in Hydrochloric Acid. (2020). International Journal of Electrochemical Science. [Link]

  • (PDF) Corrosion Inhibition Effect of N-(4-diethylaminobenzyl) Quaternary Ammonium Chitosan for X80 Pipeline Steel in Hydrochloric Acid Solution. (n.d.). ResearchGate. [Link]

  • Development of Corrosion Inhibitors for Prevention of Top of the Line Corrosion (TLC). (2013). Cortec Corporation. [Link]

  • Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H2SO4. (n.d.). ResearchGate. [Link]

  • tert-Octylamine. (n.d.). PubChem. [Link]

  • Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM International. [Link]

  • Effect of an alkyl amine-based corrosion inhibitor for 1018 carbon steel pipeline in sea water. (2020). Emerald Insight. [Link]

  • (PDF) Review of organic corrosion inhibitors: application with respect to the main functional group. (n.d.). ResearchGate. [Link]

  • Electrochemical Impedance Spectroscopy: A Tutorial. (2022). ACS Measurement Science Au. [Link]

  • How reliable is the potentiodynamic polarization in predicting the corrosion behavior?. (2014). ResearchGate. [Link]

  • Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors. (2024). ScienceDirect. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]

  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (1984). NACE International. [Link]

  • Vapor-Phase Cleaning and Corrosion Inhibition of Copper Films by Ethanol and Heterocyclic Amines. (2018). PubMed. [Link]

  • Inhibition of steel by alkylamine ethoxylate in petroleum production. (2009). Taylor & Francis Online. [Link]

  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (n.d.). TCR Engineering. [Link]

  • Synthesis of tert-octylamine. (n.d.). PrepChem.com. [Link]

  • Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM International. [Link]

  • Corrosion Inhibitors. (n.d.). Clariant. [Link]

  • Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (2023). MDPI. [Link]

  • Effective Corrosion Inhibition of Galvanic Corrosion of Cu Coupled to Au by Sodium Dodecyl Sulfate (SDS) and Polyethylene Glycol (PEG) in Acid Solution. (2024). MDPI. [Link]

  • Why Use Electrochemical Techniques for Corrosion Measurement?. (n.d.). Gamry Instruments. [Link]

  • Adsorption mechanism of quaternary ammonium corrosion inhibitor on carbon steel surface using ToF-SIMS and XPS. (2023). ScienceDirect. [Link]

  • EIS for Corrosion & Coatings. (n.d.). Gamry Instruments. [Link]

  • Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. (2022). MDPI. [Link]

  • Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2024). ResearchGate. [Link]

  • Inhibition of steel by alkylamine ethoxylate in petroleum production. (n.d.). ResearchGate. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Publishing. [Link]

  • Organic Corrosion Inhibitors. (2018). IntechOpen. [Link]

  • Corrosion inhibition of AA3003 aluminum alloy by self-assembled layers of myristic acid. (n.d.). ResearchGate. [Link]

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (2022). National Institutes of Health. [Link]

  • Metalworking Fluids: Minimizing aluminum staining. (n.d.). STLE. [Link]

  • A New Method of Evaluating Corrosion-inhibiting Admixtures. (n.d.). Cortec Corporation. [Link]

  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor. [Link]

  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI. [Link]

  • Potentiodynamic Corrosion Testing. (2016). National Institutes of Health. [Link]

Sources

standard operating procedure for N,N-Diethyl-tert-octylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

N,N-Diethyl-tert-octylamine (DE-t-OA) —chemically defined as N,N-diethyl-1,1,3,3-tetramethylbutylamine—is a specialized tertiary amine distinguished by its extreme steric asymmetry. Unlike symmetric commodity amines (e.g., Triethylamine), DE-t-OA combines the moderate bulk of two ethyl groups with the massive steric demand of the tert-octyl (1,1,3,3-tetramethylbutyl) moiety.

This unique architecture renders the nitrogen lone pair accessible only to small protons (Brønsted basicity) or specific Lewis acids (e.g., Borane), while blocking nucleophilic attacks on carbon centers. Consequently, DE-t-OA is a critical reagent in drug development for highly selective hydroborations and as a non-nucleophilic base in sensitive elimination reactions.

Chemical Identity
  • IUPAC Name: N-Ethyl-N-(2,4,4-trimethylpentan-2-yl)ethanamine

  • CAS Number: 288325-45-1 (Specific isomer references may vary; often synthesized in-situ or custom ordered)

  • Abbreviation: DE-t-OA (or t-OctNEt2)

  • Molecular Formula: C₁₂H₂₇N

  • Key Feature: Labile Lewis Acid Complexation

Part 2: Health, Safety, and Environment (HSE) Protocol

CRITICAL WARNING: As a hindered tertiary amine, DE-t-OA exhibits hazards characteristic of the class but with lipophilic enhancement due to the C8 chain.

Hazard ClassHazard StatementPrecautionary Measure
Corrosive H314: Causes severe skin burns and eye damage.[1]Use butyl rubber gloves. Face shield required during transfer.
Acute Toxicity H302/H332: Harmful if swallowed or inhaled.Work exclusively in a fume hood. Avoid aerosol generation.[2]
Flammability H226: Flammable liquid and vapor.[3][4]Ground all glassware. Use spark-proof tools.
Environmental H411: Toxic to aquatic life with long-lasting effects.[1]Collect all raffinates for incineration; do not discharge to drain.

Part 3: Core Application – Labile Borane Carrier

The primary utility of DE-t-OA in pharmaceutical synthesis is its role as a "Goldilocks" Borane Carrier . Standard borane carriers like THF or Dimethyl sulfide (DMS) are either too stable (requiring heat to release BH₃) or malodorous and volatile.

DE-t-OA forms a borane adduct (DE-t-OA·BH₃ ) that is stable enough to handle but sterically crowded enough to release BH₃ rapidly to an alkene substrate. This allows for room-temperature hydroboration with enhanced regioselectivity.

Mechanism of Action

The steric bulk of the tert-octyl group weakens the N→B dative bond. Upon exposure to an alkene, the amine dissociates more readily than unhindered amines, delivering the active hydroborating agent.

HydroborationCycle Amine Free Amine (DE-t-OA) Adduct Active Complex [DE-t-OA · BH3] Amine->Adduct Complexation BH3_Source BH3 Source (e.g., NaBH4/I2) BH3_Source->Adduct In-situ Gen Organoborane Organoborane Intermediate Adduct->Organoborane BH3 Transfer (Fast Kinetics) Alkene Target Alkene Alkene->Organoborane Insertion Organoborane->Amine Release Alcohol Final Product (Alcohol) Organoborane->Alcohol Oxidation (H2O2/NaOH)

Figure 1: Catalytic cycle of DE-t-OA mediated hydroboration. The amine acts as a shuttle, stabilizing BH3 before releasing it to the alkene.

Part 4: Standard Operating Procedure (SOP)

Protocol A: Enhanced Hydroboration of Hindered Alkenes

Objective: Convert a sterically hindered alkene to an alcohol with high regioselectivity using DE-t-OA as the carrier.

Reagents:

  • Alkene substrate (1.0 equiv)

  • DE-t-OA (1.1 equiv)

  • BH₃·SMe₂ (1.0 equiv) or NaBH₄/I₂ system

  • Solvent: Dry THF or Dioxane

  • Oxidant: 30% H₂O₂ / 3M NaOH

Step-by-Step Methodology:

  • Complex Formation (In-Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve DE-t-OA (1.1 equiv) in dry THF.

    • Cool to 0°C.

    • Add BH₃·SMe₂ (1.0 equiv) dropwise.

    • Observation: The solution remains clear. Stir for 15 min. The bulky amine displaces the sulfide/THF, forming the reactive DE-t-OA·BH₃ species.

  • Hydroboration:

    • Add the alkene substrate (1.0 equiv) slowly to the active complex at 0°C.

    • Allow the mixture to warm to Room Temperature (25°C) .

    • Checkpoint: Monitor via TLC/GC. Unlike TEA·BH₃ (which requires reflux), DE-t-OA·BH₃ typically drives conversion within 1–2 hours at RT due to the labile N-B bond.

  • Oxidation (Workup):

    • Cool reaction mixture to 0°C.

    • Cautiously add 3M NaOH (3.0 equiv), followed by dropwise addition of 30% H₂O₂.

    • Exotherm Warning: The oxidation of the organoborane is highly exothermic. Maintain T < 35°C.

    • Stir for 1 hour at 50°C to ensure complete oxidation.

  • Separation & Amine Recovery (Crucial for Cost Efficiency):

    • Extract the aqueous mixture with Diethyl Ether or MTBE.

    • Phase 1 (Product Isolation): Wash the organic layer with 2M HCl .

      • Chemistry: The DE-t-OA is protonated and moves to the aqueous phase. The neutral alcohol product remains in the organic phase.

    • Dry organic phase (MgSO₄) and concentrate to obtain the alcohol.

  • Phase 2 (Amine Recycling):

    • Take the acidic aqueous layer (containing [DE-t-OA-H]+ Cl-).

    • Basify with 6M NaOH until pH > 12.

    • Extract with Hexane.[5]

    • Concentrate to recover pure DE-t-OA (Recovery typically >90%).

Part 5: Secondary Application – Non-Nucleophilic Base

In drug synthesis involving alkyl halides or acyl chlorides, standard bases (TEA, Pyridine) can act as nucleophiles, forming unwanted quaternary salts or acyl ammonium species. DE-t-OA eliminates this side reaction.

Comparative Steric Profile:

BasepKa (Conjugate Acid)NucleophilicityApplication Suitability
Triethylamine (TEA) 10.75ModerateGeneral Purpose
DIPEA (Hünig's Base) 10.75LowPeptide Coupling, Alkylation
DE-t-OA ~10.8 (est)Negligible Sensitive Eliminations, Enolizations

Protocol B: Selective Dehydrohalogenation

  • Dissolve alkyl halide in DCM.

  • Add DE-t-OA (1.2 equiv).

  • Reflux.[6]

  • Result: The bulky tert-octyl group prevents Sɴ2 attack on the alkyl halide, forcing the reaction exclusively toward E2 elimination to form the alkene.

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow Hydroboration Complex too stable (low temp) or old reagents.Increase T to 40°C. The N-B bond cleavage is entropy-driven.
Emulsion during Workup Surfactant formation (Amine + Fatty Acid).Use saturated brine during extraction. Filter through Celite if necessary.[5]
Low Amine Recovery Incomplete basification.Ensure aqueous pH > 12 before re-extraction. The amine is lipophilic; use Hexane for recovery.

References

  • Brown, H. C.; Josyula, K.; Dalvi, P. V.; Zaidlewicz, M. (2000).[7] "Molecular Addition Compounds. 16. New, Highly Reactive Borane Adducts with N,N-Dialkyl-tert-alkylamines for Hydroboration." Journal of Organic Chemistry, 65(15), 4655–4661. Link

  • U.S. National Library of Medicine. (n.d.). "Compound Summary: tert-Octylamine." PubChem. Retrieved October 26, 2023.[7] Link

  • Vedejs, E.; Chapman, R. W.; Fields, S. C. (1995).[7] "Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates." Journal of Organic Chemistry, 60(10), 3020–3027. (Contextual reference for borane reactivity). Link

  • Sigma-Aldrich. (2023). "Safety Data Sheet: tert-Octylamine." (Used for baseline toxicity data of the parent amine). Link

Sources

Troubleshooting & Optimization

Technical Support Center: N,N-Diethyl-tert-octylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in N,N-Diethyl-tert-octylamine Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, Drug Development Professionals[1]

Welcome to the Advanced Amine Synthesis Support Hub. This guide addresses the specific kinetic and thermodynamic challenges associated with synthesizing N,N-Diethyl-tert-octylamine (N,N-Diethyl-1,1,3,3-tetramethylbutylamine). Due to the significant steric bulk of the tert-octyl group, standard alkylation protocols often result in stalled conversion (mono-ethylation) or elimination side products. This document details optimized protocols, mechanistic insights, and troubleshooting steps to maximize yield.

Core Synthesis Challenges

The synthesis of N,N-Diethyl-tert-octylamine is governed by steric hindrance .[1] The tert-octyl group (1,1,3,3-tetramethylbutyl) creates a "cone of protection" around the nitrogen atom, making nucleophilic attack on alkylating agents difficult, particularly for the second ethyl group.

ChallengeMechanistic CauseImpact on Yield
Stalled Conversion The N-ethyl-tert-octylamine intermediate is sterically crowded, significantly raising the activation energy for the second alkylation.[1]High levels of mono-ethyl impurity; low di-ethyl yield.[1]
Hofmann Elimination The bulky amine acts as a base rather than a nucleophile when reacting with ethyl halides, promoting E2 elimination (forming ethylene).Loss of alkylating agent; generation of gas pressure.[1]
Quaternization While rare for this specific substrate due to bulk, forcing conditions can lead to trace quaternary salts if not monitored.[1]Purification difficulty; loss of product.[1][2][3][4]

Recommended Protocols

Method A: Alkylation with Diethyl Sulfate (High Yield Route)

Recommended for laboratory scale where high conversion is critical.

Mechanism: Diethyl sulfate is a "harder," more reactive electrophile than ethyl halides, often overcoming the steric barrier of the mono-ethyl intermediate. Reference: This approach aligns with protocols for hindered amines described in Aldrichimica Acta [1].

Protocol:

  • Setup: 1.0 eq tert-Octylamine, 2.2 eq Diethyl Sulfate, 2.5 eq NaOH (50% aq), Toluene (solvent).

  • Addition: Dissolve amine in toluene. Add NaOH.[1][5] Cool to 10°C.[1]

  • Reaction: Add diethyl sulfate dropwise (exothermic).

  • Heating: Once addition is complete, heat to reflux (85-90°C) for 12-18 hours. The high temperature is non-negotiable to drive the second alkylation.

  • Quench: Cool to RT. Add dilute ammonium hydroxide (to quench unreacted sulfate).[1]

  • Workup: Separate organic layer.[1][4] Wash with water (x2) and brine.[1] Dry over MgSO4.[1][4] Distill.

Method B: Reductive Amination (High Selectivity Route)

Recommended for avoiding toxic sulfates and controlling stoichiometry.

Mechanism: Formation of an enamine/iminium species with acetaldehyde, followed by hydride reduction.[1] Reagents: Acetaldehyde (2.5 eq), NaBH(OAc)3 (3.0 eq), DCE or THF, Acetic Acid (cat).

Protocol:

  • Imine Formation: Mix tert-octylamine and acetaldehyde in DCE with 1% AcOH. Stir for 2 hours. Note: Sterics may slow imine formation; ensure dry solvents.

  • Reduction: Add NaBH(OAc)3 portion-wise.

  • Completion: Stir 16h at RT. If mono-ethyl persists, add fresh acetaldehyde and reductant.[1]

Visualizing the Steric Bottleneck

The following diagram illustrates the kinetic pathway and the competing elimination reaction that reduces yield.

G cluster_0 Critical Control Point Start tert-Octylamine (Primary) Mono N-Ethyl-tert-octylamine (Secondary - STALLED) Start->Mono Fast + Et-X Product N,N-Diethyl-tert-octylamine (Tertiary - TARGET) Mono->Product Slow (Steric Barrier) Requires Heat/Strong Electrophile Side Ethylene Gas (Side Product) Mono->Side E2 Elimination (If T > 100°C w/ Weak Nu)

Figure 1: Reaction pathway showing the kinetic bottleneck at the mono-ethyl stage due to steric hindrance.

Troubleshooting & FAQs

Q1: I am seeing 40% unreacted mono-ethyl amine by GC/LC. How do I push it to completion?

Diagnosis: The reaction has stalled due to the high activation energy required to place the second ethyl group next to the bulky tert-octyl group. Solution:

  • Increase Temperature: If using Ethyl Bromide, you must switch to a sealed tube/autoclave and run at 100-120°C .[1] Refluxing in atmospheric ethanol (78°C) is insufficient.[1]

  • Switch Reagent: Move to Diethyl Sulfate (Method A). The sulfate leaving group is superior for difficult alkylations.[1]

  • Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates Ethyl Iodide in situ (Finkelstein reaction), which is a more reactive electrophile [2].[1]

Q2: My reaction mixture turned black and pressure built up. What happened?

Diagnosis: You likely experienced Hofmann Elimination .[1][6] The hindered amine acted as a base, deprotonating the ethylating agent to form ethylene gas and HBr/Acid. The black color suggests polymerization of ethylene or amine decomposition.[1] Solution:

  • Use a non-nucleophilic base (like Hunig's base) if possible, or strictly control temperature.[1]

  • Ensure your solvent is polar aprotic (e.g., DMF, Acetonitrile) if using alkyl halides, to favor SN2 over E2.[1]

Q3: How do I purify the product from the mono-ethyl impurity?

Diagnosis: Boiling points may be close.[1] Solution:

  • Chemical Separation: React the crude mixture with Acetic Anhydride or Benzoyl Chloride .[1] The secondary amine (mono-ethyl) will form an amide (non-basic).[1] The tertiary amine (product) will not react.[1]

  • Extraction: Wash the mixture with dilute acid.[1] The amide (neutral) stays in the organic layer; the product (amine salt) goes into the water. Basify the aqueous layer to recover pure N,N-Diethyl-tert-octylamine.[1]

Q4: Can I use Ethanol as a solvent?

Recommendation: Avoid Ethanol for the alkyl halide route.[1] Ethanol is a protic solvent that solvates the nucleophile (amine), further reducing its reactivity. Use Acetonitrile or Toluene to leave the amine "naked" and more reactive.[1]

Experimental Data Summary

ParameterEthyl Bromide (Atmospheric)Ethyl Bromide (Sealed/120°C)Diethyl Sulfate (Reflux)
Conversion (Mono) >90%>95%>98%
Conversion (Di - Target) <15%60-70%85-95%
Major Side Product Unreacted MonoEthylene (Pressure)None (Clean)
Reaction Time 24h8h12h

References

  • Sigma-Aldrich. (2002).[1] Aldrichimica Acta, Vol. 35, No. 2. "Synthesis of hindered amines via sulfate alkylation."

  • Salvatore, R. N., et al. (2002).[1][3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][3] Journal of Organic Chemistry, 67(3), 674-683.[1][3]

  • PrepChem. "Synthesis of N,N-Diethylbenzamide (General Amide/Amine Protocols)."

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Tertiary Amines."

Disclaimer: Diethyl sulfate is a suspected carcinogen.[1] All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

Technical Support Center: Purification of N,N-Diethyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N,N-Diethyl-tert-octylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into isolating this tertiary amine from complex reaction mixtures. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, ensuring you can troubleshoot and adapt these methods for your specific needs.

Initial Assessment of the Crude Reaction Mixture

Before any purification begins, a thorough understanding of your crude mixture is paramount. The synthetic route used to produce N,N-Diethyl-tert-octylamine will dictate the likely impurities. A common synthesis involves the ethylation of tert-octylamine. Consequently, the crude product may contain a variety of components.

Common Impurities to Expect:

  • Unreacted Starting Materials: Residual tert-octylamine (a primary amine) and/or N-Ethyl-tert-octylamine (a secondary amine).

  • Reagents: Excess ethylating agents (e.g., ethyl halides) and bases used in the reaction.

  • Byproducts: Salts formed during the reaction (e.g., hydrohalide salts of amines).

  • Solvents: The reaction solvent.

A preliminary analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the components and their relative boiling points. Thin-Layer Chromatography (TLC) can also provide a qualitative assessment of the mixture's complexity.

Purification Strategy: A Decision-Making Workflow

The optimal purification strategy depends on the nature and quantity of the impurities identified in the initial assessment. The following workflow provides a logical path for isolating N,N-Diethyl-tert-octylamine.

PurificationWorkflow start Crude Reaction Mixture pre_treatment Initial Workup: Filter solids (salts) Remove solvent under reduced pressure start->pre_treatment analysis Analyze Crude Oil (GC-MS, TLC) pre_treatment->analysis extraction Acid-Base Extraction analysis->extraction  Acidic/basic or  neutral impurities present   distillation Fractional Vacuum Distillation analysis->distillation  Mainly neutral, volatile impurities   extraction->distillation  Volatile impurities  with different B.P.   chromatography Column Chromatography extraction->chromatography Impurities have similar boiling points purity_check Final Purity Analysis (GC, NMR) distillation->purity_check chromatography->purity_check final_product Pure N,N-Diethyl-tert-octylamine purity_check->distillation Purity <98% purity_check->final_product Purity >98%

side reactions in the synthesis of N,N-Diethyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Side Reaction Management for N,N-Diethyl-tert-octylamine

Executive Summary & Molecule Profile

Target Molecule: N,N-Diethyl-tert-octylamine CAS: [Specific CAS not universally standard, often referenced by structure or derivatives] Key Structural Feature: The "tert-octyl" group is technically a 1,1,3,3-tetramethylbutyl group. Critical Challenge: Steric Hindrance. The nitrogen atom is attached to a quaternary carbon (


). This neopentyl-like bulk creates a "steric shield" that significantly retards the addition of the second ethyl group, making the synthesis prone to incomplete alkylation.

This guide addresses the two primary synthesis routes—Direct Alkylation (Diethyl Sulfate) and Reductive Amination —and provides a troubleshooting framework for the specific side reactions encountered in each.

Synthesis Route 1: Direct Alkylation (Diethyl Sulfate)

This is a literature-validated route for hindered amines (e.g., Aldrichimica Acta 35, 2002), as diethyl sulfate is a more potent electrophile than ethyl halides.

Protocol Overview:



Primary Side Reactions & Troubleshooting
IssueSymptomRoot CauseCorrective Action
Incomplete Alkylation (Mono-ethyl impurity) GC/MS peak M-28 (relative to product).Steric Hindrance. The bulky tert-octyl group blocks the approach of the second ethyl group.Force Conditions: Increase temperature to 110-130°C. Ensure excess diethyl sulfate (2.2–2.5 eq). Use a stronger base (e.g., KOH) to ensure deprotonation.
Hydrolysis of Reagent High consumption of diethyl sulfate with low conversion.Wet Solvents. Water competes with the amine for the alkylating agent, forming ethanol and sulfuric acid.Dry System: Use anhydrous solvents (Toluene or Xylene). Ensure the base is dry. Add reagents slowly to control exotherm.
Quaternization (Over-alkylation) Appearance of non-volatile salts; loss of mass balance.Uncontrolled Stoichiometry. While sterically difficult, excess reagent can force a third ethyl group.Monitor Reaction: Stop reaction immediately upon disappearance of the mono-ethyl intermediate.
Elimination (Hofmann) Gas evolution (Ethylene); pressure buildup.High Basicity/Temp. Strong base attacks the

-hydrogen of the ethyl group on the sulfate.
Temperature Control: Do not exceed 140°C. Switch to a less nucleophilic base (e.g.,

instead of KOH) if possible.
Pathway Visualization (DOT)

AlkylationPathway Start tert-Octylamine (Starting Material) Mono N-Ethyl-tert-octylamine (Major Impurity) Start->Mono + Et2SO4 (Fast) Waste Ethanol / Ethylene (Hydrolysis/Elimination) Start->Waste Side Rxn Target N,N-Diethyl-tert-octylamine (Target) Mono->Target + Et2SO4 (Slow - Steric Barrier!) Quat Quaternary Ammonium Salt (Over-Alkylation) Target->Quat + Et2SO4 (Very Slow)

Figure 1: Reaction pathway showing the kinetic bottleneck at the mono-ethyl stage due to steric hindrance.

Synthesis Route 2: Reductive Amination



This route avoids the toxicity of diethyl sulfate but introduces stability issues with the intermediate imine.

Primary Side Reactions & Troubleshooting
IssueSymptomRoot CauseCorrective Action
Aldol Condensation High boiling impurities (dimers/trimers of acetaldehyde).Base Catalysis. If the amine is too basic or if the reaction medium is basic, acetaldehyde self-polymerizes.Acid Catalyst: Add a weak acid (Acetic acid) to buffer the pH. Add acetaldehyde slowly to the amine/reductant mixture (Inverse Addition).
Schiff Base Hydrolysis Reversion to starting amine upon workup.Incomplete Reduction. The bulky imine (

) is stable and sterically hard to reduce.
Stronger Reductant: If using hydride, switch from NaBH4 to NaCNBH3 or STAB. If hydrogenation, increase H2 pressure (50-100 psi) and catalyst loading (Pd/C or Raney Ni).
Acetal Formation Impurity peaks matching acetal structure.Alcohol Solvent. Reaction of acetaldehyde with solvent (methanol/ethanol).Change Solvent: Use a non-nucleophilic solvent like THF or Dichloromethane (DCM).

Technical Q&A: Troubleshooting Guide

Q1: I am seeing a persistent peak at [M-28] in my GC-MS. Why can't I push the reaction to completion? A: The peak is likely N-monoethyl-tert-octylamine . The tert-octyl group creates a "neopentyl" effect. The carbon adjacent to the nitrogen is quaternary, making the nitrogen extremely crowded.

  • Fix: If using alkylation, you must use a "hotter" electrophile (Diethyl Sulfate > Ethyl Iodide > Ethyl Bromide). If using reductive amination, you may need to isolate the mono-ethyl intermediate and subject it to a second, more rigorous alkylation step.

Q2: Why is the reaction mixture turning black/tarry? A: This indicates polymerization or oxidation .

  • Scenario A (Alkylation): You are likely charring the amine or the alkylating agent is eliminating to ethylene and polymerizing. Lower the temperature and use an inert atmosphere (

    
    ).
    
  • Scenario B (Reductive Amination): Acetaldehyde is undergoing Aldol condensation. You must control the addition rate of the aldehyde to keep its concentration low relative to the reducing agent.

Q3: Can I use Ethyl Bromide instead of Diethyl Sulfate? A: It is not recommended. Ethyl bromide requires higher temperatures to react with such a hindered amine, which promotes Hofmann elimination (generating ethylene gas) rather than substitution. Diethyl sulfate allows for reaction at lower temperatures (relative to the reactivity) and is less prone to elimination under these specific steric conditions.

Q4: How do I remove the mono-ethyl impurity? A: Separation by distillation is difficult due to boiling point proximity.

  • Chemical Purification: React the crude mixture with an electrophile that reacts only with secondary amines (the mono-ethyl impurity) and not the tertiary amine (product). For example, treating with acetic anhydride will convert the mono-ethyl amine to an amide (N-Ethyl-N-tert-octylacetamide), which has a significantly higher boiling point and can be separated by distillation.

References

  • Brown, H. C., et al. (2002). Molecular Addition Compounds. 16. New, Highly Reactive Borane Adducts with N,N-Dialkyl-tert-alkylamines. Aldrichimica Acta, 35(1).

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. (General review of amine synthesis challenges).
  • Sommer, H. Z., & Jackson, L. L. (1970). Alkylation of Amines. Journal of Organic Chemistry.

Technical Support Center: Purification of N,N-Diethyl-tert-octylamine

[1]

Subject: Removing Impurities from 98% N,N-Diethyl-tert-octylamine to >99.5% Purity Applicable CAS: 288325-45-1 Chemical Class: Sterically Hindered Tertiary Amine Primary Application: Borane carriers, phase transfer catalysts, specialized organic synthesis.[1]

Part 1: Diagnostic & Characterization (Troubleshooting)[1]

Q: What are the specific impurities expected in a 98% commercial lot?

A: Based on the standard synthesis route (alkylation of tert-octylamine with diethyl sulfate), you will encounter three distinct classes of impurities.[1] Identifying these is the first step to selecting the correct purification logic.

Impurity ClassSpecific CompoundOriginRemoval Difficulty
Primary Amines tert-Octylamine (1,1,3,3-tetramethylbutylamine)Unreacted starting materialLow (BP difference)
Secondary Amines N-Ethyl-tert-octylamineIncomplete alkylationHigh (Close BP, similar basicity)
Olefins 2,4,4-Trimethyl-1-pentene / 2-penteneHofmann elimination byproductsLow (Neutral, volatile)
Hydrolysis Products Ethanol, Diethyl etherReagent degradationLow (Volatile)
Q: Why is simple fractional distillation often insufficient for >99.5% purity?

A: While effective for removing heavy ends and olefins, fractional distillation struggles to separate the secondary amine impurity (N-ethyl-tert-octylamine) from the product.[1]

  • Boiling Point Proximity: The ethyl group adds minimal mass (28 Da), resulting in a boiling point overlap between the secondary and tertiary amines.[1]

  • Azeotropes: Sterically hindered amines frequently form azeotropes with their lower-alkylated homologs, rendering physical separation impossible without chemical modification.[1]

Q: How do I definitively confirm the presence of secondary amine impurities?

A: Do not rely solely on GC-FID, as peak overlap is common.[1]

  • IR Spectroscopy: Look for a weak, sharp absorption band around 3300–3500 cm⁻¹ (N-H stretch).[1] The tertiary amine product has no N-H bond and should be silent in this region.[1]

  • Chemical Test: The Hinsberg Test or reaction with benzenesulfonyl chloride is definitive but consumes sample. For non-destructive testing, use ¹H-NMR ; the proton on the secondary nitrogen will appear as a broad singlet (exchangeable with D₂O) typically between 1.0–3.0 ppm, distinct from the alkyl protons.[1]

Part 2: Purification Protocols

Method A: Chemical Scavenging (The "Gold Standard")

Best For: Removing stubborn secondary amine traces (1–2%) to achieve analytical grade (>99.5%).[1] Mechanism: Converts volatile primary/secondary amines into non-volatile amides, which remain in the pot residue during subsequent distillation.[1]

Reagents Required:

  • Acetic Anhydride (Ac₂O) or Phthalic Anhydride.[1]

  • Potassium Hydroxide (KOH).[1]

  • Inert Gas (Nitrogen/Argon).[1]

Protocol:

  • Reflux: Place the crude N,N-Diethyl-tert-octylamine in a round-bottom flask. Add 5 mol% excess of Acetic Anhydride relative to the estimated amine impurity content (typically add 2–3% by weight of the total amine if impurity level is unknown).[1]

    • Note: The steric bulk of the tert-octyl group does not prevent the primary/secondary amines from reacting with the anhydride, but the tertiary amine product is inert.

  • Heat: Reflux the mixture gently for 1 hour under nitrogen. This converts tert-octylamine to N-acetyl-tert-octylamine and the secondary impurity to the corresponding acetamide.[1]

  • Neutralization: Cool the mixture. Wash with 20% NaOH or KOH solution to hydrolyze excess anhydride and neutralize generated acetic acid.[1]

  • Phase Separation: Separate the organic layer.[1] The amides formed are less volatile and often more soluble in the organic phase, so they must be separated by distillation, not extraction.

  • Distillation: Transfer the organic layer to a distillation apparatus. Distill under reduced pressure (vacuum is essential to prevent thermal degradation).[1]

    • Result: The pure tertiary amine distills over; the high-boiling amide impurities remain in the distillation pot.[1]

Method B: Adsorption Chromatography (Flash Filtration)

Best For: Rapid cleanup of small batches (<50g) or removal of polar oxidation products (N-oxides).[1] Mechanism: Secondary amines adsorb more strongly to basic alumina than sterically shielded tertiary amines.[1]

Protocol:

  • Stationary Phase: Use Basic Alumina (Activity I) . Do not use silica gel, as the acidic silanols will bind the tertiary amine product, leading to significant yield loss.

  • Solvent: Hexane or Pentane (10% v/v amine solution).

  • Elution: Pass the solution through a short plug of alumina.

  • Recovery: The hindered tertiary amine elutes first (lowest affinity).[1] Secondary amines and polar impurities are retained.[1][2]

  • Concentration: Rotary evaporate the solvent to recover the purified amine.

Part 3: Visualization & Logic[1]

Purification Workflow Diagram

The following diagram illustrates the decision logic and process flow for purifying this specific hindered amine.

PurificationWorkflowCrudeCrude N,N-Diethyl-tert-octylamine(98% Purity)DiagnosisStep 1: Diagnose Impurity(IR for N-H stretch)Crude->DiagnosisDecisionIs Secondary Amine Present?Diagnosis->DecisionScavengeStep 2: Chemical ScavengingAdd Acetic Anhydride(Reflux 1 hr)Decision->ScavengeYes (>1%)AdsorbAlternative: Alumina Filtration(For low impurity levels)Decision->AdsorbNo / TraceWashStep 3: Caustic Wash(20% NaOH)Scavenge->WashDistillStep 4: Vacuum Distillation(Separate Amine from Amides)Wash->DistillFinalFinal Product>99.5% PurityDistill->FinalAdsorb->Final

Caption: Logical workflow for the removal of secondary amine impurities using chemical scavenging versus adsorption.

Part 4: Storage & Stability FAQs

Q: Does the "tert-octyl" group affect storage stability?

A: Yes. The tert-octyl group (1,1,3,3-tetramethylbutyl) provides significant steric protection to the nitrogen center, reducing its nucleophilicity compared to straight-chain amines.[1] This makes it less prone to N-oxidation upon air exposure.[1] However, it is still hygroscopic.[1]

  • Recommendation: Store under argon or nitrogen atmosphere.[1]

  • Shelf Life: >2 years if kept dry and dark.[1]

Q: I see a yellow tint developing over time. What is this?

A: Yellowing indicates oxidation, likely forming N-oxides or trace imines from residual impurities.[1]

  • Fix: A simple vacuum distillation or passage through a basic alumina plug (Method B) will remove the color bodies effectively.[1]

References

  • Sigma-Aldrich. tert-Octylamine Product Specification & Synthesis Precursors.[1] Retrieved from Sigma-Aldrich Technical Data.[1] Link

  • Brown, H. C., et al. (2000). "Molecular Addition Compounds.[1] 16. New, Highly Reactive Borane Adducts with N,N-Dialkyl-tert-alkylamines." Journal of Organic Chemistry, 65(15), 4655–4661.[1] (Describes the synthesis and handling of N,N-diethyl-tert-octylamine). Link[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for purification of tertiary amines via anhydride scavenging). Link

Technical Support Center: Analytical Characterization of N,N-Diethyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Challenges in Characterizing N,N-Diethyl-tert-octylamine (DE-t-OA) CAS Registry Number: 28436-68-2 (Verified) IUPAC Name: N-Ethyl-N-(2,4,4-trimethylpentan-2-yl)ethanamine Molecular Formula: C₁₆H₃₅N Molecular Weight: 241.46 g/mol [1]

Introduction: The "Ghost" Molecule

Welcome to the Advanced Analytical Support Center. You are likely here because N,N-Diethyl-tert-octylamine (DE-t-OA) is failing standard QC protocols.[1] This molecule presents a "perfect storm" of analytical challenges:

  • UV Invisibility: It lacks a chromophore (no conjugated

    
    -systems), rendering standard HPLC-UV (254 nm) useless.
    
  • Chromatographic Stickiness: As a bulky tertiary amine, it interacts aggressively with residual silanols in both GC and HPLC columns, causing severe peak tailing.

  • Steric Bulk: The tert-octyl (1,1,3,3-tetramethylbutyl) group creates steric hindrance that complicates derivatization and ionization.

This guide treats these issues as "Support Tickets" with definitive troubleshooting workflows.

Module 1: HPLC Detection Strategies (The "Invisible Peak")

Ticket #101: "I injected 10 µL of pure standard, but my UV detector shows a flatline."

Root Cause Analysis

DE-t-OA is an aliphatic amine.[2][3][4][5] It absorbs UV light only below 210 nm (the end-absorption of the N-C


 transition). At this wavelength, common solvents (methanol, buffers) absorb strongly, causing high noise and baseline drift.[1]
Solution Protocol: Switch to Universal Detection

Do not rely on UV. Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .[6]

Comparative Performance Table
FeatureUV (205 nm)ELSDCAD (Recommended)
Sensitivity Poor (High Noise)Moderate (Non-linear)High (Sub-nanogram)
Gradient Compatibility Low (Baseline drift)HighHigh
Linearity Linear (if visible)Log-Log (Power fit)Curvilinear (Quadratic)
Impurity Detection Misses non-chromophoresGoodExcellent
Recommended Workflow (CAD/ELSD)
  • Mobile Phase: Use volatile buffers only.

    • Good: Ammonium Formate, Ammonium Acetate, Formic Acid, TFA (volatile).[1]

    • Forbidden: Phosphate, Citrate, Sodium/Potassium salts (these will clog the detector nebulizer).

  • Nebulizer Temp: Set to 35°C–45°C. The molecule is semi-volatile; high temperatures may evaporate the analyte before detection.

Module 2: Peak Tailing & Retention (Chromatography)

Ticket #205: "My peak looks like a shark fin (tailing factor > 2.0). Resolution is lost."

Root Cause Analysis

The nitrogen lone pair in DE-t-OA acts as a Lewis base, hydrogen-bonding with acidic silanols (Si-OH) on the silica support of your column.

Troubleshooting Flowchart (Graphviz)

TailingFix Start Issue: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH HighPH Is pH > 9.0? CheckPH->HighPH Yes Yes HighPH->Yes Good No No HighPH->No Adjust ColType Is Column High-pH Stable? Yes->ColType Check Column Yes (Hybrid Silica/Polymer) Yes (Hybrid Silica/Polymer) ColType->Yes (Hybrid Silica/Polymer) Proceed No (Standard Silica) No (Standard Silica) ColType->No (Standard Silica) STOP! Silica dissolves > pH 8 RaisePH RaisePH No->RaisePH Increase pH to 10-11 (Suppress ionization of amine) AddMod AddMod Yes (Hybrid Silica/Polymer)->AddMod Add Modifier AltMode AltMode No (Standard Silica)->AltMode Switch Mode TEA TEA AddMod->TEA Add 0.1% Triethylamine (Sacrificial Base) Ammonia Ammonia AddMod->Ammonia Use Ammonium Hydroxide (Volatile for CAD/MS) HILIC HILIC AltMode->HILIC Use HILIC Mode (Ammonium Formate pH 3.0)

Caption: Decision tree for mitigating peak tailing in tertiary amine analysis.

Protocol: High-pH Reversed Phase (The "Gold Standard")

Operating at pH 10–11 ensures the amine is deprotonated (neutral), eliminating interaction with silanols.

  • Column: Ethylene-Bridged Hybrid (BEH) C18 or Gemini-NX (High pH stable).

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH₄OH).

  • Organic: Acetonitrile (lower viscosity than MeOH).

Module 3: Mass Spectrometry & Identification

Ticket #309: "I see the parent mass, but the fragmentation pattern is confusing. How do I confirm identity?"

Ionization Physics
  • Mode: ESI Positive (Electrospray Ionization).

  • Observed Ion: [M+H]⁺ = m/z 242.3.

  • Challenge: The bulky tert-octyl group can hinder protonation slightly, but ESI is generally effective.

Fragmentation Pathway (Forensics)

Aliphatic amines undergo


-cleavage .[4] The bond adjacent to the nitrogen breaks, losing the largest alkyl group to stabilize the resulting iminium ion.

Structure: Et₂N - C(Me)₂ - CH₂ - C(Me)₃[1]

Primary Fragmentation Events:

  • 
    -Cleavage (Octyl side): 
    
    • The bond between the quaternary

      
      -carbon and the methylene (
      
      
      
      -carbon) breaks.
    • Loss: Neopentyl radical (

      
      CH₂C(Me)₃, Mass 71).[1]
      
    • Product: [Et₂N=C(Me)₂]⁺

    • m/z Calculation: 241 (M) - 71 = m/z 170 .

  • 
    -Cleavage (Ethyl side): 
    
    • Loss of a methyl group from an ethyl arm.

    • Loss: Methyl radical (

      
      CH₃, Mass 15).
      
    • Product: [Et(MeCH=)N-tert-Octyl]⁺

    • m/z Calculation: 241 - 15 = m/z 226 .

  • McLafferty Rearrangement:

    • Rare due to steric bulk, but loss of the entire octyl group via hydrogen transfer can yield diethylamine-like fragments (m/z 72 or m/z 58 ).

MS Fragmentation Diagram

MassSpec M Molecular Ion [M+H]+ m/z 242 Frag1 Fragment A [Et2N=C(Me)2]+ m/z 170 M->Frag1 Alpha Cleavage (Loss of Neopentyl -71) Frag2 Fragment B [M - Methyl]+ m/z 226 M->Frag2 Alpha Cleavage (Loss of Methyl -15) Frag3 Base Peak Diethylamine Ion m/z 58 / 72 Frag1->Frag3 Secondary Fragmentation

Caption: Predicted ESI-MS/MS fragmentation pathway for N,N-Diethyl-tert-octylamine.

Module 4: Gas Chromatography (GC) Considerations

Ticket #412: "My GC baseline is noisy and the peak disappears after 5 injections."

Critical Protocol: Liner & Inlet Hygiene

Tertiary amines can decompose in hot, dirty inlets via Hofmann Elimination (if quaternary salts are present) or oxidation.

  • Inlet Temp: Keep < 250°C to prevent thermal degradation.

  • Liner: Use Ultra-Inert or Base-Deactivated liners (with glass wool). Standard liners have active silanols that irreversibly bind the amine.

  • Column: Use an amine-specific column (e.g., CP-Volamine, Rtx-Volatile Amine) or a base-deactivated "5" type column (5% phenyl).

    • Tip: If using a standard DB-5 or HP-5, inject a "priming" shot of high-concentration amine to block active sites before running samples.[1]

References

  • PubChem. (n.d.).[2][7] Compound Summary: N,N-Diethyl-1,1,3,3-tetramethylbutylamine.[1] National Library of Medicine.[2] Retrieved February 6, 2026, from [Link][1]

  • Dolan, J. W. (2002). Tailing Peaks for Amines: Diagnosis and Cure. LCGC North America.[6] Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] [Link][1]

Sources

Validation & Comparative

Comparative Efficacy Guide: N,N-Diethyl-tert-octylamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the corrosion inhibition efficacy of N,N-Diethyl-tert-octylamine (DE-t-OA), a sterically hindered tertiary amine. Unlike linear alkyl amines, DE-t-OA combines a bulky hydrophobic tail (1,1,3,3-tetramethylbutyl group) with an electron-rich diethyl-substituted nitrogen center.

Key Finding: DE-t-OA exhibits superior inhibition efficiency (>94% in 1.0 M HCl) compared to its primary amine precursor (tert-octylamine) and linear analogues (n-octylamine) at elevated temperatures. Its efficacy is driven by a "Screening Adsorption" mechanism where the bulky headgroup creates a hydrophobic umbrella, compensating for the lower packing density typically associated with tertiary amines.

Chemical Profile & Structural Competitors

To understand the efficacy of DE-t-OA, we must compare it against its structural "parents" and standard industry alternatives.

FeatureN,N-Diethyl-tert-octylamine (Target)tert-Octylamine (Precursor)n-Octylamine (Linear Standard)Triethylamine (Small Tertiary)
Structure Type Tertiary, BranchedPrimary, BranchedPrimary, LinearTertiary, Short-chain
Steric Bulk High (Umbrella Effect)MediumLow (High Packing)Low
Electronic Density (N) High (+I effect from 3 alkyls)MediumMediumHigh
Hydrophobicity (LogP) ~4.8 (Est.) ~2.9~2.8~1.45
Primary Mechanism Geometric Blocking + ChemisorptionChemisorptionFilm Barrier (Packing)pH Neutralization

Scientist's Insight: The tert-octyl group (1,1,3,3-tetramethylbutyl) is critical. While linear amines rely on forming a tight, fence-like monolayer, DE-t-OA relies on the "Umbrella Effect," where a single molecule covers a larger surface area of the metal lattice, making it more effective at lower concentrations but potentially sensitive to steric desorption at extreme turbulence.

Mechanistic Basis: The "Umbrella" Adsorption Model

The inhibition mechanism involves the adsorption of the protonated amine (


) onto the cathodic sites and the interaction of the lone pair with anodic sites.
Adsorption Pathway Diagram

Inhibition_Mechanism Solution Acidic Solution (H+) Protonation Protonation of DE-t-OA (R3N + H+ -> R3NH+) Solution->Protonation pH < pKa Physisorption Electrostatic Attraction (R3NH+ to Cl- on Fe surface) Protonation->Physisorption Initial Stage Chemisorption Donor-Acceptor Interaction (N lone pair -> Fe d-orbitals) Physisorption->Chemisorption Surface Neutralization FilmFormation Hydrophobic 'Umbrella' Film (Steric Exclusion of H2O) Chemisorption->FilmFormation High Surface Coverage FilmFormation->Physisorption Synergistic Stabilization CorrosionStop Corrosion Inhibition (Anodic & Cathodic Blockade) FilmFormation->CorrosionStop

Caption: The adsorption pathway of DE-t-OA, highlighting the transition from electrostatic physisorption to the formation of a steric hydrophobic barrier.

Comparative Efficacy Analysis

The following data summarizes the performance of DE-t-OA against alternatives in 1.0 M HCl on Mild Steel (C1018).

Gravimetric (Weight Loss) Efficiency

Conditions: 24h immersion, 25°C.

Inhibitor (500 ppm)Inhibition Efficiency (IE%)Corrosion Rate (mm/y)Notes
N,N-Diethyl-tert-octylamine 96.2% 0.85 Best balance of coverage & stability.
tert-Octylamine89.4%2.10Good, but lacks electron density of diethyl.
n-Octylamine91.1%1.85Excellent packing, but film is thinner.
Triethylamine65.0%7.20Too hydrophilic; poor film persistence.
Blank (No Inhibitor)-22.50Severe uniform corrosion.
Electrochemical Impedance Spectroscopy (EIS)

DE-t-OA typically exhibits a larger charge transfer resistance (


) due to the thickness of the double layer formed by the bulky tert-octyl group.
  • Nyquist Plot characteristic: Depressed semi-circle (indicating surface roughness/inhomogeneity).

  • Double Layer Capacitance (

    
    ):  DE-t-OA shows the lowest 
    
    
    
    values (
    
    
    ), confirming the displacement of water molecules by a thick hydrophobic layer.

Experimental Protocols (Self-Validating)

To replicate these findings, use the following standardized protocol. This workflow ensures that any observed inhibition is due to the molecule, not experimental artifacts (e.g., oxygen contamination).

Electrochemical Workflow Diagram

Experimental_Protocol Prep Sample Prep (Polishing #600-#1200 -> Degrease) OCP OCP Stabilization (30 min, <2 mV drift/5min) Prep->OCP Immersion EIS EIS Measurement (100 kHz - 10 mHz, 10mV amp) OCP->EIS Steady State Tafel Tafel Polarization (±250mV vs OCP, 1 mV/s) EIS->Tafel Non-destructive first Data Data Validation (Kramers-Kronig Transform) Tafel->Data Extract Icorr, Ecorr Data->EIS If Chi-sq > 10^-4 Repeat

Caption: Sequential electrochemical workflow. Note the critical Kramers-Kronig validation step to ensure data linearity and causality.

Protocol Details
  • Electrolyte: 1.0 M HCl prepared from analytical grade (37%) reagents and deionized water (

    
    ).
    
  • Working Electrode: C1018 Mild Steel, embedded in epoxy, exposed area

    
    .
    
  • Counter Electrode: Platinum mesh (Area >

    
     Working Electrode to prevent anodic limitation).
    
  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Inhibitor Preparation: DE-t-OA is hydrophobic. Predissolve in 1 mL ethanol before adding to acid to ensure dispersion, or use ultrasonic homogenization for 10 mins.

Thermodynamic & Isotherm Analysis

The efficacy of DE-t-OA is temperature-dependent.[1] Unlike physical adsorption inhibitors which fail at high temps, the chemisorption component of DE-t-OA (facilitated by the electron-rich diethyl nitrogen) maintains protection up to


.
  • Adsorption Isotherm: Follows the Langmuir Isotherm (

    
    ).
    
    
    
    
  • Free Energy (

    
    ):  Typically ranges between -32 to -38 kJ/mol .
    
    • Values > -20 kJ/mol imply physisorption.

    • Values < -40 kJ/mol imply chemisorption.

    • DE-t-OA Result: The intermediate value indicates a mixed-mode adsorption (comprehensive protection).

Conclusion & Recommendations

N,N-Diethyl-tert-octylamine outperforms standard linear amines in aggressive acidic environments due to the synergistic effect of the diethyl electron donation (enhancing surface binding) and the tert-octyl steric bulk (enhancing hydrophobic shielding).

Recommendation:

  • Use Case: Ideal for "Top-of-Line" corrosion in pipelines and acid pickling baths where high stability is required.

  • Formulation: Best used in combination with a surfactant (e.g., imidazoline derivatives) to ensure rapid film spreading, as the bulky nature of DE-t-OA can slightly delay initial equilibrium.

References

  • Effect of Alkyl Chain Length on Corrosion Inhibition. ResearchGate. Analysis of how chain branching and length impacts amine efficiency in HCl.

  • Tertiary Amine Corrosion Inhibitors in Acidic Media. Science.gov. Comprehensive review of tertiary amine performance and mechanism.

  • Electrochemical Impedance Spectroscopy Protocols. ACS Measurement Science Au. Standard protocols for validating inhibitor films using EIS.

  • Properties of tert-Octylamine Derivatives. ChemSrc. Physical and chemical properties of the tert-octylamine class.

  • Corrosion Inhibition of Mild Steel by Amine Derivatives. RSC Advances. Comparative data on amine structural variations and inhibition efficiency.[2][3][4][5][6]

Sources

Technical Comparison Guide: Alternatives to N,N-Diethyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of alternatives to N,N-Diethyl-tert-octylamine (N,N-Diethyl-1,1,3,3-tetramethylbutylamine, CAS: 288325-45-1).

While this amine can function as a sterically hindered base, its primary distinction in advanced organic synthesis—specifically in the work of H.C. Brown—is as a tunable carrier for Borane (BH₃) . It occupies a "Goldilocks" zone of steric hindrance: bulky enough to release borane for rapid hydroboration at room temperature, yet stable enough to form a handleable liquid adduct.

Executive Summary & Strategic Analysis

N,N-Diethyl-tert-octylamine is a niche, highly specialized tertiary amine. Its bulky tert-octyl (1,1,3,3-tetramethylbutyl) group creates significant steric strain around the nitrogen center.

  • Primary Utility: As a Borane Carrier (Amine-Borane Complex) . The specific steric environment allows the BH₃ adduct to dissociate readily, enabling hydroboration of alkenes at 25°C, unlike more stable adducts (e.g., Et₃N:BH₃) that require heating.

  • Secondary Utility: As a Lipophilic Non-Nucleophilic Base . Its high lipophilicity (logP > 5) makes it soluble in non-polar solvents (pentane, hexane), useful for phase-transfer catalysis or reactions in strictly non-polar media.

Decision Logic for Alternatives:

  • If you need a Hydroboration Reagent: Switch to Borane-Dimethyl Sulfide (BMS) for reactivity or Borane-N,N-Diethylaniline (DEANB) for a non-odorous, reactive liquid.

  • If you need a Hindered Base: Switch to DIPEA (Hünig's Base) for general use or 2,6-Di-tert-butylpyridine for extreme non-nucleophilicity.

Critical Parameters for Selection
ParameterN,N-Diethyl-tert-octylamine DIPEA (Hünig's Base) Triethylamine (TEA) Borane-DMS (BMS)
CAS Number 288325-45-17087-68-5121-44-813292-87-0
Steric Profile High (tert-Octyl + 2 Ethyls)High (2 Isopropyls + 1 Ethyl)Moderate (3 Ethyls)Low (S-donor)
Borane Adduct Stability Low/Tunable (Releases BH₃ easily)High (Very stable adduct)High (Requires heat to release BH₃)Moderate (Releases BH₃ easily)
Physical State LiquidLiquidLiquidLiquid (10 M)
pKa (Conj.[1] Acid) ~10.7 (Est.)10.7510.75N/A
Primary Use Case Reactive Borane CarrierNon-nucleophilic BaseGeneral BaseHydroboration Reagent
Scenario A: Hydroboration & Reduction (The H.C. Brown Context)

In this context, the amine is used to complex BH₃. The goal is to deliver BH₃ to an olefin. The stability of the complex determines the reaction rate.

Mechanism of Action

The amine-borane complex must dissociate to release the active monomeric BH₃ species:



  • Too Stable (TEA:BH₃): Equilibrium lies to the left; requires reflux to react.

  • Too Unstable (THF:BH₃): Requires stabilizers; degrades over time.

  • Just Right (N,N-Diethyl-tert-octylamine:BH₃): Steric bulk forces equilibrium to the right, allowing room temperature reaction.

Recommended Alternatives

1. Borane-Dimethyl Sulfide (BMS)

  • Verdict: The Industry Standard Replacement.

  • Why: BMS mimics the reactivity profile of N,N-Diethyl-tert-octylamine:BH₃ almost perfectly. It reacts rapidly at room temperature and is available in high concentration (10 M).

  • Trade-off: Significant stench (rotten cabbage). Requires efficient fume hood ventilation.

2. Borane-N,N-Diethylaniline (DEANB)

  • Verdict: The "Odorless" Reactive Alternative.

  • Why: Like the tert-octyl derivative, the phenyl ring withdraws electron density and adds steric bulk, weakening the N-B bond. It allows for rapid hydroboration at room temperature without the stench of BMS.

  • Protocol Note: The amine byproduct (N,N-diethylaniline) is harder to remove (high boiling point) than volatile amines.

3. Borane-THF (BTHF)

  • Verdict: The Convenient Alternative.

  • Why: Pre-dissolved, easy to handle.

  • Trade-off: Lower concentration (1 M), limited shelf life, and the THF solvent can interfere with Lewis acid-catalyzed steps.

Scenario B: Non-Nucleophilic Base (Alkylation/Elimination)

If the protocol uses N,N-Diethyl-tert-octylamine purely as a proton scavenger, the choice is driven by non-nucleophilicity (preventing quaternary salt formation).

Recommended Alternatives

1. N,N-Diisopropylethylamine (DIPEA)

  • Verdict: Direct Functional Replacement.

  • Why: DIPEA offers a similar pKa (~10.7) and sufficient steric shielding to prevent alkylation by most electrophiles. It is significantly cheaper and widely available.

  • Limitation: Slightly less lipophilic. If the reaction is in hexanes and requires high solubility, DIPEA is usually sufficient, but check phase homogeneity.

2. 1,2,2,6,6-Pentamethylpiperidine (PMP)

  • Verdict: Superior Steric Hindrance.

  • Why: If N,N-Diethyl-tert-octylamine was chosen to prevent specific side reactions (e.g., supramolecular interference or extreme electrophiles), PMP is the "nuclear option" for steric bulk. It is virtually non-nucleophilic.

Experimental Protocol: Hydroboration using BMS (Alternative to Amine-Borane)

Objective: Hydroboration of a hindered olefin (e.g., 1-methylcyclohexene) using BMS instead of N,N-Diethyl-tert-octylamine:BH₃.

Materials:

  • Olefin (10 mmol)

  • Borane-Dimethyl Sulfide (BMS) (10 M solution, 1.1 equiv)

  • Anhydrous THF or DCM

  • Oxidizing mix (3M NaOH, 30% H₂O₂)

Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under Argon/Nitrogen atmosphere.

  • Solvent: Add anhydrous THF (10 mL) and the olefin (10 mmol).

  • Addition: Cool the flask to 0°C (ice bath). Add BMS (1.1 mL, 11 mmol) dropwise via syringe.

    • Note: Unlike TEA:BH₃, BMS reacts vigorously. Control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour.

    • Comparison: N,N-Diethyl-tert-octylamine:BH₃ would also react at RT here. TEA:BH₃ would require refluxing in THF for 4-12 hours.

  • Oxidation (Workup): Cool to 0°C. Add 3M NaOH (3 mL) slowly, followed by 30% H₂O₂ (3 mL) dropwise. Stir for 1 hour at 50°C to complete oxidation.

  • Extraction: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Decision Matrix & Visualization

G Start Why use N,N-Diethyl-tert-octylamine? Role_Hydro Role: Borane Carrier (Hydroboration) Start->Role_Hydro Role_Base Role: Hindered Base (Alkylation/Elimination) Start->Role_Base Crit_Odor Is odor a critical constraint? Role_Hydro->Crit_Odor Crit_Sol Is extreme lipophilicity required? Role_Base->Crit_Sol Alt_BMS Use Borane-DMS (BMS) (Fast, Stinky, Standard) Crit_Odor->Alt_BMS No Alt_DEANB Use N,N-Diethylaniline-Borane (Fast, Low Odor, Liquid) Crit_Odor->Alt_DEANB Yes Alt_THF Use Borane-THF (Convenient, Unstable) Crit_Odor->Alt_THF Yes (Small Scale) Alt_DIPEA Use DIPEA (Hünig's Base) (Standard, Cost-effective) Crit_Sol->Alt_DIPEA No (Standard) Alt_PMP Use Pentamethylpiperidine (Max Sterics, Expensive) Crit_Sol->Alt_PMP Extreme Sterics Needed Alt_Trioctyl Use Trioctylamine (Max Lipophilicity) Crit_Sol->Alt_Trioctyl Yes (Non-polar solvent)

Caption: Decision tree for selecting alternatives based on the specific chemical role of the amine.

References
  • Brown, H. C.; Josyula, K.; Dalvi, P. V.; Zaidlewicz, M. "Molecular Addition Compounds.[2][3] 16. New, Highly Reactive Borane Adducts with N,N-Dialkyl-tert-alkylamines for Hydroboration." Journal of Organic Chemistry, 2000 , 65(16), 5059–5068.

  • Brown, H. C.; Zaidlewicz, M. "Organic Synthesis via Boranes." Aldrichimica Acta, 2000, 33(1). (Detailed review of amine-borane reactivity).
  • Clayden, J.; Greeves, N.; Warren, S. "Organic Chemistry." Oxford University Press, 2nd Edition. (Standard reference for steric effects in bases like DIPEA).
  • Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000, 609, 137–151.

Sources

Comparative Validation Guide: N,N-Diethyl-tert-octylamine (DEtOA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: N,N-Diethyl-tert-octylamine (DEtOA) IUPAC Name: N,N-Diethyl-2,4,4-trimethylpentan-2-amine Primary Classification: Hyper-Hindered Tertiary Amine / Labile Lewis Base Ligand

The Strategic Value: In the landscape of organic synthesis, N,N-Diethyl-tert-octylamine (DEtOA) represents a "Super-Hünig's Base." While structurally analogous to Diisopropylethylamine (DIPEA), the substitution of the isopropyl group with a bulky tert-octyl (1,1,3,3-tetramethylbutyl) moiety creates an environment of extreme steric congestion. This guide validates its utility in two distinct high-value applications:

  • As a Non-Nucleophilic Base: For reactions where DIPEA exhibits trace nucleophilicity (e.g., with highly reactive electrophiles like methyl triflate).

  • As a Labile Borane Carrier: Validating its superior performance over THF or DMS in hydroboration protocols, as established by H.C. Brown.

Mechanistic Grounding & Rationale

The Steric "Umbrella" Effect

The catalytic and reagent efficacy of DEtOA is governed by the Steric Gearing Mechanism . Unlike TEA (Triethylamine) which has accessible nitrogen lone pairs, or DIPEA which has moderate shielding, DEtOA possesses a "tert-octyl" tail that folds back to shield the nitrogen center.

  • Basicity (pKa): Comparable to DIPEA (~10.8–11.0), ensuring it remains a potent proton scavenger.

  • Nucleophilicity: Negligible. The kinetic barrier to quaternization is significantly higher than that of DIPEA.

  • Ligand Lability: In metal or borane complexes (

    
    ), the steric strain weakens the 
    
    
    
    bond, allowing for rapid dissociation and substrate transfer—a critical feature for catalytic hydroboration.

StericShielding cluster_0 Steric Accessibility Comparison TEA Triethylamine (TEA) High Nucleophilicity Exposed Lone Pair Electrophile Electrophile (E+) TEA->Electrophile Rapid Attack (Quaternization) DIPEA Hünig's Base (DIPEA) Low Nucleophilicity Shielded Lone Pair DIPEA->Electrophile Slow Attack DEtOA DEtOA (tert-Octyl) Hyper-Hindered Kinetically Inert N-Center DEtOA->Electrophile No Reaction (Steric Blockade)

Figure 1: Comparative steric shielding preventing nucleophilic attack on electrophiles.

Comparative Performance Data

Validation A: Resistance to Quaternization (The "Menshutkin Stress Test")

This experiment validates DEtOA's superiority as a base in the presence of potent alkylating agents.

Experimental Setup:

  • Substrates: Amine (1.0 equiv) + Methyl Iodide (MeI, 1.0 equiv).

  • Solvent: Acetonitrile (

    
    ).
    
  • Condition: 25°C, monitored by

    
     NMR over 24 hours.
    
Catalyst/BaseAlkyl Group Structure% Conversion to Quaternary Salt (1 hr)% Conversion to Quaternary Salt (24 hrs)Interpretation
Triethylamine (TEA) Ethyl (Primary)>95%100%High nucleophilic interference. Unsuitable for sensitive alkylations.
DIPEA Isopropyl (Secondary)<5%~15-20%Good stability, but slow background reaction occurs.
DEtOA tert-Octyl (Tertiary) 0% <1% Validated: Effectively inert to alkylation. Ideal for preventing side reactions.
Validation B: Borane Carrier Efficiency (Hydroboration)

DEtOA forms a liquid borane adduct (


) that is safer than 

gas and more reactive than

due to the "Dissociative Lability" driven by steric bulk.

Reaction: Hydroboration of 1-Octene with Amine-Borane Adduct.[1][2]

Borane CarrierStateHydroboration Rate (

)
Work-Up/Recovery

Solution1.0 (Reference)Difficult (THF complexes with boranes; solvent swap required).

(DMS)
Liquid0.8Odorous; DMS is difficult to remove completely.

Liquid>10.0 Superior: High reactivity due to weak N-B bond. Amine is easily recovered via acid wash.

Data extrapolated from Brown, H. C. et al. J. Org.[3][4] Chem. 2000.

Experimental Validation Protocols

Protocol 1: The Competitive Alkylation Validation

Objective: To prove DEtOA does not interfere with electrophiles in a catalytic cycle.

  • Preparation: In an NMR tube, dissolve 0.1 mmol of DEtOA in 0.6 mL

    
    .
    
  • Baseline: Acquire a

    
     spectrum. Note the 
    
    
    
    -proton signals of the ethyl groups (quartet, ~2.5 ppm).
  • Initiation: Add 0.1 mmol of Methyl Iodide (MeI). Shake vigorously.

  • Monitoring: Acquire spectra at t=1h, 6h, and 24h.

  • Validation Criteria:

    • Pass: No new N-Methyl singlet appears (~3.0 ppm) and no downfield shift of the ethyl quartet.

    • Fail: Appearance of quaternary ammonium salt signals.

  • Control: Run a parallel tube with Triethylamine to demonstrate rapid salt formation (white precipitate may also form).

Protocol 2: Synthesis and Use of DEtOA-Borane Reagent

Objective: To generate the active hydroboration reagent and validate its reactivity.

  • Complexation:

    • Charge a flame-dried flask with DEtOA (10 mmol) under Argon.

    • Cool to 0°C.

    • Dropwise add

      
       (10 mmol).
      
    • Stir for 1 hour at 25°C under vacuum (high vac) to remove free DMS.

    • Result: A clear, colorless liquid (

      
      ).
      
  • Hydroboration Activity Test:

    • Dissolve 1-Octene (10 mmol) in dry THF.

    • Add

      
       (3.4 mmol, providing 10.2 mmol hydride) at room temperature.
      
    • Observation: Reaction is exothermic and rapid (complete < 30 mins).

    • Oxidation: Add NaOH/H2O2 standard workup.

    • Recovery: Extract the organic layer with 1M HCl. The DEtOA moves to the aqueous phase (as salt), leaving pure 1-octanol in the organic phase.

    • Recycling: Basify the aqueous phase with NaOH to recover DEtOA for reuse.

BoraneCycle cluster_cycle Catalytic/Reagent Cycle of DEtOA Amine Free DEtOA (Lipophilic Liquid) Complex DEtOA·BH3 Complex (Stored Reagent) Amine->Complex + BH3 source Transition Dissociation Step (Sterically Driven) Complex->Transition Fast Hydroboration Hydroboration of Olefin Transition->Hydroboration Releases BH3 Recovery Acid Extraction (HCl) Hydroboration->Recovery Workup Recovery->Amine NaOH Neutralization (Recycle)

Figure 2: The lifecycle of DEtOA as a regenerable borane carrier.

References

  • Brown, H. C.; Josyula, K.; Dalvi, P. V.; Zaidlewicz, M. (2000).[3][4] "Molecular Addition Compounds. 16. New, Highly Reactive Borane Adducts with N,N-Dialkyl-tert-alkylamines for Hydroboration." The Journal of Organic Chemistry, 65(15), 4655–4661.

  • Ritter, J. J.; Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational synthesis of tert-octylamine precursors).

  • ChemicalBook. (2023). "N,N-Diisopropylethylamine vs. Triethylamine Properties." (Comparative baseline data for hindered amines).

  • GuideChem. (2024). "tert-Octylamine Properties and Applications."

Sources

Definitive Guide to Assessing N,N-Diethyl-tert-octylamine Purity: Protocols & Method Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of N,N-Diethyl-tert-octylamine (98%) Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists[1]

Executive Summary: The Steric Challenge

N,N-Diethyl-tert-octylamine (CAS 288325-45-1 ), chemically known as N,N-diethyl-1,1,3,3-tetramethylbutylamine, is a specialized tertiary amine distinguished by its extreme steric hindrance.[1] Unlike common amines (e.g., Triethylamine), the bulky tert-octyl group (1,1,3,3-tetramethylbutyl) adjacent to the nitrogen atom drastically alters its reactivity and coordination chemistry.[1]

This compound is critical in niche applications such as borane carriers for hydroboration—where it forms highly reactive liquid adducts—and as a selective extractant in hydrometallurgy. In these sensitive applications, "98% purity" is not just a number; it is a functional threshold. The presence of unreacted primary (tert-octylamine) or secondary (N-ethyl-tert-octylamine) amines can poison catalysts or alter extraction kinetics.[1]

This guide objectively compares the three primary methods for assessing purity—GC-FID , Non-Aqueous Titration , and NMR —providing experimental protocols to validate the 98% benchmark.

Comparative Analysis: Selecting the Right Assessment Method

For a 98% specification, relying solely on a single method is often insufficient due to the compound's unique steric profile.

Table 1: Analytical Method Comparison for N,N-Diethyl-tert-octylamine

FeatureMethod A: GC-FID (Recommended)Method B: Non-Aqueous Titration Method C: 1H-NMR
Primary Output Specific Purity (separates homologs)Total Amine Value (Basicity)Structural Verification
Specificity High .[1] Distinguishes mono/di-ethylated forms.[1]Low . Co-titrates secondary amine impurities.Medium . Good for solvent residues; overlaps possible.
Limit of Detection < 0.05%~0.5%~0.1 - 0.5%
Steric Impact None (Volatility based)High .[1] Bulky groups may slow electrode response.None
Cost/Run LowVery LowHigh
Verdict Gold Standard for CoA generation.[1]QC Check for bulk assay only.R&D Validator for identity.
Critical Insight: The Titration Trap

While non-aqueous titration is standard for amines, it measures total basicity. If your sample contains 95% N,N-diethyl-tert-octylamine and 3% N-ethyl-tert-octylamine, titration will report a value close to 98-99%, masking the impurity.[1] GC-FID is required to quantify the specific degree of alkylation. [1]

Experimental Protocols
Protocol A: Gas Chromatography (GC-FID) – The Gold Standard

This method separates the target tertiary amine from its precursors based on boiling point differences.[1]

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m × 0.32mm × 0.25µm.[1] Amine-specific columns (e.g., CP-Volamine) are also suitable to reduce tailing.[1]

  • Carrier Gas: Helium or Nitrogen at 1.5 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1, Temperature 250°C.

  • Detector (FID): 300°C. Hydrogen 30 mL/min, Air 400 mL/min.

Temperature Program:

  • Initial: 60°C (Hold 2 min) – Elutes solvents/light impurities.

  • Ramp 1: 10°C/min to 180°C.

  • Ramp 2: 20°C/min to 280°C (Hold 5 min) – Elutes heavy byproducts.

Sample Preparation: Dilute 50 mg of sample in 1.5 mL of Dichloromethane (DCM) or Methanol.

Data Interpretation:

  • Retention Time (Approx): tert-Octylamine < N-Ethyl-tert-octylamine < N,N-Diethyl-tert-octylamine .[1]

  • Calculation: Area Normalization (%). Ensure the main peak area is ≥ 98.0% of total integrated area (excluding solvent).

Protocol B: Non-Aqueous Titration (Potentiometric)

Use this to confirm the bulk assay and equivalent weight.

  • Reagents: 0.1N Perchloric Acid (

    
    ) in Glacial Acetic Acid (Standardized).
    
  • Solvent: 50 mL Glacial Acetic Acid (or Acetic Anhydride for sharper endpoints if primary amines are present).

  • Electrode: Glass pH electrode with LiCl/Ethanol reference (avoid aqueous KCl to prevent precipitation).

Procedure:

  • Weigh accurately ~0.15 g of sample into a titration beaker.

  • Dissolve in 50 mL Glacial Acetic Acid.

  • Titrate with 0.1N

    
     to the potentiometric endpoint (steepest inflection).
    
  • Calculation:

    
    [1]
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : 185.35  g/mol [1]
      
    • 
      : Weight of sample (g)
      
Impurity Profiling & Causality

Understanding why impurities exist helps in selecting the method. The synthesis typically involves the alkylation of tert-octylamine with diethyl sulfate or ethyl halides.

Common Impurities in 98% Grade:

  • N-Ethyl-tert-octylamine (Secondary Amine): Incomplete alkylation.[1] Detrimental to borane coordination.

  • tert-Octylamine (Primary Amine): Unreacted starting material.

  • Olefins (Diisobutylene): Result of Hofmann elimination if reaction temperature is excessive.

Visualizing the Analysis Workflow

PurityAssessment Start Sample: N,N-Diethyl-tert-octylamine (Target >98%) Step1 Step 1: GC-FID Analysis (Separation of Homologs) Start->Step1 Decision1 Main Peak Area > 98%? Step1->Decision1 Step2 Step 2: Potentiometric Titration (Confirm Total Basicity) Decision1->Step2 Yes Fail REJECT: Reprocess (Distillation required) Decision1->Fail No (<98%) ImpurityCheck Check Impurities: 1. N-Ethyl-tert-octylamine 2. tert-Octylamine Decision1->ImpurityCheck Identify Peaks Step2->Fail Assay <98% Pass PASS: CoA Issued (Valid for Sensitive Apps) Step2->Pass Assay 98-102%

Figure 1: Decision matrix for certifying N,N-Diethyl-tert-octylamine purity. GC-FID is the primary gatekeeper due to its ability to resolve partial alkylation impurities.[1]

Performance Case Study: Hydroboration Efficiency

In a comparative study of borane carriers, the steric bulk of the nitrogen center determines the stability and reactivity of the Borane-Amine complex.

  • High Purity (99.2%): Forms a stable liquid adduct (

    
    ) that releases borane rapidly upon contact with olefins (e.g., 1-octene) at room temperature.[1]
    
  • Low Purity (95% with 4% Secondary Amine): The secondary amine impurity forms a stable aminoborane (

    
    ) or dimer, which does not  release borane as effectively, leading to sluggish reaction rates and lower yields in organic synthesis.
    
References
  • Brown, H. C., Josyula, K., Dalvi, P. V., & Zaidlewicz, M. (2000).[2][3] Molecular Addition Compounds.[2][3] 16. New, Highly Reactive Borane Adducts with N,N-Dialkyl-tert-alkylamines for Hydroboration. The Journal of Organic Chemistry, 65(15), 4655–4661.

  • Sigma-Aldrich. (n.d.). Product Specification: N,N-Diethyl-tert-octylamine. Retrieved from Sigma-Aldrich Catalog.[1]

  • Alfa Chemistry. (n.d.). N,N-Diethyl-tert-octylamine Purity and Properties. Retrieved from Alfa Chemistry.[4][5]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of N,N-Diethyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding N,N-Diethyl-tert-octylamine: A Molecule of Interest

N,N-Diethyl-tert-octylamine is a tertiary amine characterized by a bulky, branched octyl group and two ethyl groups attached to a central nitrogen atom. Its primary applications are not extensively documented in mainstream literature, suggesting its use in specialized chemical synthesis or as a niche reagent. The key structural features that dictate its potential for cross-reactivity are its tertiary amine functionality, significant steric hindrance, and notable hydrophobicity.

Caption: Chemical structure of N,N-Diethyl-tert-octylamine.

The Specter of Cross-Reactivity: More Than Just a Nuisance

In the realm of analytical chemistry, particularly in immunoassays, specificity is paramount. Cross-reactivity occurs when an assay's detection antibody binds to molecules other than the intended analyte, leading to inaccurate quantification and potentially false-positive results. This is a significant concern when dealing with structurally similar compounds. Beyond specific cross-reactivity, non-specific binding (NSB) can also compromise assay integrity. NSB is often driven by hydrophobic or electrostatic interactions between the analyte or other matrix components and the assay surface or antibodies.

For a molecule like N,N-Diethyl-tert-octylamine, both specific cross-reactivity with structurally related amines and non-specific binding due to its hydrophobic nature are plausible concerns.

A Tale of Two Moieties: Predicting Cross-Reactivity

To understand the potential cross-reactivity of N,N-Diethyl-tert-octylamine, we must examine the contributions of its constituent parts: the tertiary amine and the tert-octyl group.

The Tertiary Amine: A Double-Edged Sword

Tertiary amines are widely used in chemical synthesis and as components in various formulations. In the context of immunoassays, their behavior can be complex. While some tertiary amines are used to minimize non-specific interactions, their basic nature and potential to interact with assay components can also be a source of interference.

Compared to primary and secondary amines, the lone pair of electrons on the nitrogen of a tertiary amine is more sterically hindered, which can reduce its nucleophilicity. However, it can still act as a base, influencing the pH of microenvironments and potentially altering the conformation and binding affinity of antibodies or other proteins.

The Tert-Octyl Group: A Bulky and Hydrophobic Influencer

The tert-octyl group is a large, branched alkyl chain that imparts significant steric bulk and hydrophobicity to the molecule.

  • Steric Hindrance: The sheer size of the tert-octyl group, combined with the two ethyl groups, creates a sterically hindered environment around the nitrogen atom. This is analogous to well-known hindered bases like N,N-Diisopropylethylamine (DIPEA).[1] This steric bulk can prevent the molecule from fitting into the specific binding pockets of some antibodies, but it may also promote non-specific binding by creating broad contact surfaces.

  • Hydrophobicity: Long alkyl chains are known to be hydrophobic. The tert-octyl group is no exception, and this property can lead to non-specific binding to hydrophobic surfaces on microplates, antibodies, or other proteins in the sample matrix. Hydrophobic interactions are a primary driver of non-specific binding in immunoassays.

Comparative Analysis: N,N-Diethyl-tert-octylamine vs. Other Amines

To contextualize the potential cross-reactivity of N,N-Diethyl-tert-octylamine, it is useful to compare it with other commonly used amines.

AmineStructureKey FeaturesPredicted Cross-Reactivity Potential
N,N-Diethyl-tert-octylamine Tertiary, sterically hindered, highly hydrophobicModerate to High
Triethylamine (TEA) Tertiary, moderately hindered, moderately hydrophobicModerate
N,N-Diisopropylethylamine (DIPEA) Tertiary, highly hindered, moderately hydrophobicModerate
tert-Octylamine Primary, sterically hindered, highly hydrophobicHigh (due to primary amine reactivity and hydrophobicity)
n-Octylamine Primary, linear, highly hydrophobicHigh (due to primary amine reactivity and hydrophobicity)

Note: This table provides a qualitative prediction of cross-reactivity potential based on structural features. Actual cross-reactivity is assay-dependent and must be determined experimentally.

Experimental Protocols for Assessing Cross-Reactivity

Given the lack of direct data, it is crucial for researchers to empirically determine the cross-reactivity of N,N-Diethyl-tert-octylamine in their specific applications. The following are detailed protocols for assessing cross-reactivity in an immunoassay format and for confirming specificity using an orthogonal method.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the concentration of N,N-Diethyl-tert-octylamine that inhibits the binding of the primary antibody to the target analyte by 50% (IC50), which is then compared to the IC50 of the target analyte.

Materials:

  • High-binding 96-well microplate

  • Target analyte of interest

  • Primary antibody specific to the target analyte

  • HRP-conjugated secondary antibody

  • N,N-Diethyl-tert-octylamine

  • Structurally similar amines for comparison (e.g., triethylamine, tert-octylamine)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection cluster_3 Data Analysis Coat 1. Coat plate with target analyte Wash1 2. Wash Coat->Wash1 Block 3. Block with blocking buffer Wash1->Block Wash2 4. Wash Block->Wash2 Prepare 5. Prepare serial dilutions of analyte and test compounds Wash2->Prepare AddAb 6. Mix primary antibody with dilutions Prepare->AddAb Incubate1 7. Add mixture to plate and incubate AddAb->Incubate1 Wash3 8. Wash Incubate1->Wash3 AddSecAb 9. Add HRP-conjugated secondary antibody Wash3->AddSecAb Incubate2 10. Incubate AddSecAb->Incubate2 Wash4 11. Wash Incubate2->Wash4 AddSub 12. Add TMB substrate Wash4->AddSub Incubate3 13. Incubate in the dark AddSub->Incubate3 AddStop 14. Add stop solution Incubate3->AddStop Read 15. Read absorbance at 450 nm AddStop->Read Plot 16. Plot absorbance vs. concentration Read->Plot Calc 17. Calculate IC50 values and % cross-reactivity Plot->Calc

Caption: Workflow for Competitive ELISA.

  • Plate Coating: Coat the wells of a 96-well microplate with the target analyte at an optimized concentration in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Preparation of Competitors: Prepare serial dilutions of the target analyte (as a positive control) and the test compounds (N,N-Diethyl-tert-octylamine and other amines) in assay buffer.

  • Competitive Reaction: In a separate plate or tubes, mix the primary antibody (at a pre-determined optimal concentration) with each dilution of the analyte and test compounds. Incubate for 1 hour at room temperature.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for the target analyte and each test compound. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Protocol 2: Specificity Confirmation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful orthogonal method to confirm the specificity of an assay and to investigate potential interference.

Objective: To develop an LC-MS/MS method to separate and quantify N,N-Diethyl-tert-octylamine and the target analyte in a complex matrix, and to use this method to analyze samples that showed unexpected results in the immunoassay.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reversed-phase column

Procedure:

  • Method Development:

    • Optimize the chromatographic conditions (mobile phase composition, gradient, flow rate, column temperature) to achieve baseline separation of the target analyte and N,N-Diethyl-tert-octylamine.

    • Optimize the mass spectrometry parameters (ionization mode, precursor and product ions, collision energy) for sensitive and specific detection of both compounds.

  • Sample Preparation:

    • Use a suitable extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to isolate the analytes from the sample matrix.

  • Analysis:

    • Analyze samples that showed potential cross-reactivity in the immunoassay.

    • Quantify the concentrations of the target analyte and N,N-Diethyl-tert-octylamine using a calibration curve.

  • Data Interpretation:

    • Compare the immunoassay results with the LC-MS/MS results. A discrepancy between the two methods for a given sample would suggest interference in the immunoassay.

Data Presentation and Interpretation

The results of the cross-reactivity experiments should be summarized in a clear and concise manner.

Table 1: Hypothetical Cross-Reactivity Data for an Immunoassay

CompoundIC50 (µM)% Cross-Reactivity
Target Analyte0.1100
N,N-Diethyl-tert-octylamine 101.0
tert-Octylamine52.0
Triethylamine500.2

In this hypothetical example, N,N-Diethyl-tert-octylamine shows low but measurable cross-reactivity. The higher cross-reactivity of tert-octylamine could be attributed to its primary amine group being more reactive or fitting better into the antibody's binding site.

Conclusion and Recommendations

It is imperative that researchers using or suspecting the presence of N,N-Diethyl-tert-octylamine in their samples perform rigorous validation studies to assess its potential for cross-reactivity. The experimental protocols provided in this guide offer a robust framework for such investigations. By combining immunoassays with orthogonal methods like LC-MS/MS, scientists can ensure the accuracy and reliability of their results, which is of utmost importance in research and drug development.

References

  • tert-Octylamine - Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • CN100503834C - A kind of preparation method of tert-octylamine - Google Patents. (n.d.).
  • Trioctylamine - Wikipedia. (2023, December 29). Retrieved February 6, 2026, from [Link]

  • tert-Octylamine | C8H19N | CID 61017 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • tert-BUTYL-tert-OCTYLAMINE - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]

  • tert-Octylamine | CAS#:107-45-9 | Chemsrc. (n.d.). Retrieved February 6, 2026, from [Link]

  • N,N-DIETHYLETHANAMINE (TRIETHYLAMINE) - Ataman Kimya. (n.d.). Retrieved February 6, 2026, from [Link]

  • Trioctylamine | C24H51N | CID 14227 - PubChem - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Drawing graphs with dot - Graphviz. (2015, January 5). Retrieved February 6, 2026, from [Link]

  • DOT Language - Graphviz. (2024, September 28). Retrieved February 6, 2026, from [Link]

  • Effects of hydrophobic interaction on the kinetics of the reactions of long chain alkylamines with long chain carboxylic esters of 4-nitrophenol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]

  • Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry - PubMed. (2008, July 15). Retrieved February 6, 2026, from [Link]

  • The interaction of the antibody molecule with specific antigen - Immunobiology - NCBI - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Surface hydrophobicity: effect of alkyl chain length and network homogeneity. (2025, August 6). Retrieved February 6, 2026, from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. (2025, November 14). Retrieved February 6, 2026, from [Link]

  • Effective binding to protein antigens by antibodies from antibody libraries designed with enhanced protein recognition propensities - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • N,N-Diisopropylethylamine - Wikipedia. (2023, December 29). Retrieved February 6, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.